3-[(Dimethylamino)methyl]benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(dimethylamino)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKTUGAQZLCFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561998 | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80708-77-6 | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Dimethylamino)methyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Dimethylamino)benzaldehyde chemical properties and structure
An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Dimethylamino)benzaldehyde, a versatile aromatic aldehyde. Designed for researchers, chemists, and professionals in drug development, it delves into the compound's core chemical properties, structure, synthesis, and key applications, grounding all information in authoritative scientific data.
Compound Identification and Structural Elucidation
3-(Dimethylamino)benzaldehyde, identified by CAS Number 619-22-7 , is an organic compound featuring a benzene ring substituted with a formyl group (-CHO) and a dimethylamino group (-N(CH₃)₂) at the meta position.[1][2] This substitution pattern dictates its electronic properties and reactivity. The electron-donating dimethylamino group influences the reactivity of the aromatic ring and the aldehyde functionality.
The canonical SMILES representation of the molecule is CN(C)C1=CC=CC(=C1)C=O.[1] Its IUPAC name is 3-(dimethylamino)benzaldehyde, and it is also known by synonyms such as m-(Dimethylamino)benzaldehyde and 3-(N,N-Dimethylamino)benzaldehyde.[3]
Physicochemical Properties
The physical and chemical characteristics of 3-(Dimethylamino)benzaldehyde are critical for its handling, storage, and application in synthesis. The compound is typically a yellow liquid or solid.[3][4] Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| Boiling Point | 137.5-138 °C | [2][3] |
| Density (Predicted) | 1.072 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 3.67 ± 0.10 | [2][3] |
| Flash Point | 99.1 °C | [4] |
| Refractive Index | 1.595 | [4] |
The compound is soluble in many organic solvents, including ethanol, ethers, and chlorinated hydrocarbons.[2] For long-term stability, it should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][5]
Spectroscopic and Analytical Characterization
Unambiguous identification of 3-(Dimethylamino)benzaldehyde relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehydic proton (typically a singlet downfield, ~9.7-10.0 ppm), and the methyl protons of the dimethylamino group (a singlet, ~3.0 ppm).
-
¹³C NMR : The carbon spectrum is distinguished by the carbonyl carbon signal (~190 ppm), signals for the aromatic carbons, and a signal for the methyl carbons.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. Other key peaks include C-H stretches for the aromatic ring and alkyl groups, and C-N stretching vibrations.[1]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 149.[1] The predicted monoisotopic mass is 149.08406 Da.[1][7]
Synthesis and Reactivity
Synthetic Pathway: Oxidation of 3-(Dimethylamino)benzyl alcohol
A common and efficient laboratory-scale synthesis involves the mild oxidation of the corresponding alcohol, 3-(Dimethylamino)benzyl alcohol. The use of a sulfur trioxide-pyridine complex (SO₃-Py) in a mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO) is a well-established method known as the Parikh-Doering oxidation.[3][8]
This choice of reagent is strategic; the SO₃-Py complex is a mild and selective oxidant that avoids over-oxidation to the carboxylic acid and is well-suited for substrates with sensitive functional groups, such as the amine in this molecule. Triethylamine (Et₃N) is used as a base to neutralize the acidic byproducts generated during the reaction.[3][8] The reaction proceeds smoothly at room temperature, typically yielding the desired aldehyde in high purity and yield (around 90%) after purification by column chromatography.[3][8]
References
- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-(DIMETHYLAMINO)BENZALDEHYDE | 619-22-7 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. PubChemLite - 3-(dimethylamino)benzaldehyde (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 8. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
3-(Dimethylamino)benzaldehyde CAS number 619-22-7 characterization
An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde (CAS 619-22-7)
Abstract
This technical guide provides a comprehensive characterization of 3-(Dimethylamino)benzaldehyde (DMAB), CAS Number 619-22-7. Intended for researchers, chemists, and drug development professionals, this document delves into the essential physicochemical properties, spectroscopic signatures, synthesis, reactivity, and critical applications of this versatile organic intermediate. By integrating established protocols with the underlying chemical principles, this guide serves as an authoritative resource for the effective utilization and validation of DMAB in a laboratory setting.
Core Physicochemical and Spectroscopic Profile
3-(Dimethylamino)benzaldehyde is an aromatic compound featuring both an aldehyde and a tertiary amine functional group.[1] Its chemical structure, consisting of a dimethylamino group at the meta-position of a benzaldehyde molecule, dictates its unique reactivity and utility as a chemical building block.[1][2] The compound is typically a pale-yellow to yellow-brown liquid at room temperature.[3][4]
Key Properties Summary
A consolidation of critical physical and chemical data for DMAB is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 619-22-7 | [3][5] |
| Molecular Formula | C₉H₁₁NO | [3][5] |
| Molecular Weight | 149.19 g/mol | [3][5] |
| Appearance | Pale-yellow to yellow-brown liquid | [4][6] |
| Boiling Point | ~259.7 °C at 760 mmHg; 137.5-138 °C at 9-17 mmHg | [3][7][8] |
| Density | ~1.072 - 1.1 g/cm³ | [3][9] |
| Flash Point | ~99.1 °C | [3][9] |
| Refractive Index | ~1.595 | [3] |
| Solubility | Soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons.[1] | [1] |
| Storage | Store in a refrigerator (2-8°C) under an inert gas atmosphere.[2][4][10] | [2][4][10] |
Spectroscopic Signature
The unique structural features of DMAB give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), distinct signals for the four protons on the aromatic ring, and a singlet for the six equivalent protons of the two methyl groups of the dimethylamino moiety (~3.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides confirmation of the carbon framework.[5][11] Key signals include the aldehyde carbonyl carbon (~190-192 ppm), four distinct aromatic carbons (with the C-N and C-CHO carbons having unique shifts), and the methyl carbons of the dimethylamino group (~40 ppm).[11]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong carbonyl (C=O) stretch from the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring and alkyl groups, C=C stretching from the benzene ring, and a C-N stretching band.
-
MS (Mass Spectrometry): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149).[5][12]
-
UV-Vis (Ultraviolet-Visible Spectroscopy): In solution (e.g., methanol), DMAB exhibits UV absorption maxima related to its electronic transitions. The para-isomer, for comparison, absorbs around 320 nm.[13] These properties are crucial for its application in dyes and fluorescent probes.[2]
Synthesis and Chemical Reactivity
Synthesis
A common synthetic route to obtain 3-(Dimethylamino)benzaldehyde involves the condensation reaction between benzyl alcohol and dimethylamine under alkaline conditions.[1] This method provides a direct pathway to the target molecule.
Reactivity Profile
The chemical behavior of DMAB is governed by its two primary functional groups: the aldehyde and the electron-donating dimethylamino group.
-
Aldehyde Group Reactivity: The aldehyde carbonyl group is a strong electrophile, making it susceptible to nucleophilic attack. This is the basis for its most common reactions, such as the formation of Schiff bases and imines through condensation with primary amines.[2] This reactivity is fundamental to its use in the synthesis of heterocyclic compounds and dyes.[2][14]
-
Aromatic Ring Reactivity: The dimethylamino group is a powerful activating group, donating electron density to the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions relative to the amino group.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further synthetic pathways.
Core Characterization Workflow: A Practical Guide
To ensure the identity, purity, and stability of a DMAB sample, a multi-step characterization workflow is essential. This process validates the material for use in sensitive applications like pharmaceutical synthesis.
Caption: Diagram 1: A logical workflow for the complete characterization of a 3-(Dimethylamino)benzaldehyde sample.
Protocol: NMR Spectroscopic Analysis
-
Objective: To confirm the precise chemical structure of DMAB.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the DMAB sample and dissolve it in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[11] CDCl₃ is chosen for its ability to dissolve the analyte and its minimal interference in the proton spectrum.
-
Instrument Setup: Acquire both ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Expected Peaks: Look for a singlet for the aldehyde proton (-CHO) around δ 9.8-10.0 ppm. Observe a complex multiplet pattern for the 4 aromatic protons in the δ 7.0-7.8 ppm region. Identify a sharp singlet at approximately δ 3.0 ppm, integrating to 6 protons, corresponding to the -N(CH₃)₂ group.
-
Rationale: The integration of these peaks must correspond to a 1:4:6 ratio to validate the proton count on each part of the molecule.
-
-
¹³C NMR Analysis:
-
Expected Peaks: Confirm the presence of the aldehyde carbonyl carbon peak near δ 191 ppm. Identify the aromatic carbons, including the ipso-carbons attached to the functional groups. The two methyl carbons should appear as a single peak around δ 40 ppm.[11]
-
Rationale: The total number of distinct carbon signals should match the molecular structure, confirming the substitution pattern and absence of significant impurities.
-
-
Protocol: FTIR Analysis
-
Objective: To verify the presence of key functional groups.
-
Methodology:
-
Sample Preparation: As DMAB is a liquid, a spectrum can be acquired directly by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation:
-
Confirm a strong, sharp absorption band in the region of 1680-1700 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde.
-
Identify C-N stretching vibrations.
-
Observe aromatic C=C stretching bands around 1600 cm⁻¹ and C-H bending bands.
-
Rationale: The presence and position of these key bands provide rapid confirmation of the core functional components of the molecule.
-
-
Applications in Research and Drug Development
3-(Dimethylamino)benzaldehyde is a valuable intermediate in several high-value chemical synthesis applications.[1]
-
Pharmaceutical Synthesis: It serves as a crucial building block in the production of Active Pharmaceutical Ingredients (APIs), particularly those containing heterocyclic systems.[2][14] Its structure allows for the construction of more complex molecular scaffolds.
-
Dyes and Fluorescent Probes: The combination of an aromatic aldehyde and an amine group facilitates the synthesis of dyes and fluorescent probes.[2] These are used for signal detection in various biochemical assays.
-
Organic Synthesis: It is widely used to prepare Schiff bases and imines, which are themselves important intermediates in organic and coordination chemistry.[2]
-
Analytical Reagent: Like its well-known para-isomer (a component of Ehrlich's reagent), 3-DMAB can be used as an analytical reagent for detecting certain classes of compounds, such as amines.[1][15]
Safety and Handling
Proper handling of DMAB is essential to ensure laboratory safety.
-
Hazard Identification: DMAB is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[16]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from ignition sources.[1][16] Recommended storage is in a refrigerator (2-8°C).[4][10]
-
First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[16]
-
In case of eye contact: Rinse cautiously with pure water for at least 15 minutes.[16]
-
If inhaled: Move the person to fresh air.[16]
-
If swallowed: Rinse the mouth with water and seek medical attention.[16]
-
Conclusion
3-(Dimethylamino)benzaldehyde, CAS 619-22-7, is a multifunctional chemical intermediate with significant utility in pharmaceutical development, dye synthesis, and analytical chemistry. Its value is derived from the combined reactivity of its aldehyde and dimethylamino functionalities. A thorough characterization, employing a combination of spectroscopic and chromatographic techniques as outlined in this guide, is paramount for ensuring the quality and reliability of this compound in any research or development setting. Adherence to strict safety and handling protocols is mandatory to mitigate potential hazards.
References
- 1. chembk.com [chembk.com]
- 2. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-(Dimethylamino)benzaldehyde | 619-22-7 [sigmaaldrich.com]
- 5. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
- 8. biosynce.com [biosynce.com]
- 9. 3-Dimethylaminobenzaldehyde | CAS#:619-22-7 | Chemsrc [chemsrc.com]
- 10. jk-sci.com [jk-sci.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. PubChemLite - 3-(dimethylamino)benzaldehyde (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. nbinno.com [nbinno.com]
- 15. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
A Spectroscopic Guide to the Characterization of 3-(Dimethylamino)benzaldehyde
Introduction
3-(Dimethylamino)benzaldehyde (CAS No. 619-22-7) is a valuable aromatic aldehyde serving as a key intermediate in the synthesis of various dyes, pharmaceuticals, and materials.[1] Its molecular structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing aldehyde group in a meta-relationship, gives rise to distinct chemical properties and a unique spectroscopic fingerprint. Accurate structural confirmation and purity assessment are paramount for its application in research and development.
This technical guide provides an in-depth analysis of the core spectroscopic data for 3-(Dimethylamino)benzaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a reliable reference for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy
Guiding Principles: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the aldehyde, deshield nearby protons, shifting their resonance downfield (higher ppm). Electron-donating groups, like the dimethylamino substituent, shield protons, particularly at the ortho and para positions, shifting them upfield. Spin-spin coupling provides information on the connectivity of non-equivalent protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Dimethylamino)benzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum and integrate all signals.
Data Analysis and Interpretation: The ¹H NMR spectrum of 3-(Dimethylamino)benzaldehyde presents distinct signals corresponding to the aldehydic, aromatic, and methyl protons.
-
Aldehydic Proton (H-7): A sharp singlet is observed at approximately δ 9.91 ppm . This significant downfield shift is a classic hallmark of an aldehydic proton, which is strongly deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom.
-
Aromatic Protons (H-2, H-4, H-5, H-6): The four protons on the benzene ring appear in the region of δ 6.90-7.45 ppm . Due to the meta-substitution pattern, they exhibit a complex coupling pattern.
-
The proton at the C-2 position (ortho to the aldehyde and ortho to the amino group) is expected around δ 7.18 ppm as a singlet or a finely split triplet.
-
The proton at C-6 (ortho to the aldehyde) is expected further downfield around δ 7.41 ppm as a doublet of doublets.
-
The remaining protons at C-4 and C-5 will resonate between these values, creating overlapping multiplets.
-
-
Dimethylamino Protons (-N(CH₃)₂): A strong singlet appears at approximately δ 3.01 ppm , integrating to six protons. The singlet nature indicates that both methyl groups are chemically equivalent and have no adjacent protons to couple with.
Data Summary: ¹H NMR
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-7 (-CHO) | 9.91 | Singlet (s) | 1H |
| H-6 | 7.41 | Doublet of Doublets (dd) | 1H |
| H-5 | 7.35 | Triplet (t) | 1H |
| H-2 | 7.18 | Triplet (t) | 1H |
| H-4 | 6.94 | Doublet of Doublets (dd) | 1H |
| H-8, H-9 (-N(CH₃)₂) | 3.01 | Singlet (s) | 6H |
Visualization: ¹H NMR Structural Assignments
Caption: Correlation of protons in 3-(Dimethylamino)benzaldehyde with their respective ¹H NMR chemical shifts.
¹³C NMR Spectroscopy
Guiding Principles: ¹³C NMR provides a count of non-equivalent carbon atoms. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are extremely deshielded and appear far downfield (>190 ppm). Carbons bonded to electronegative atoms like nitrogen are also shifted downfield.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) or higher NMR spectrometer.
-
Parameters: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Processing: Process the FID with an exponential line broadening of 1-2 Hz.
Data Analysis and Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the two methyl carbons of the dimethylamino group are equivalent.[1][2]
-
Carbonyl Carbon (C-7): The most downfield signal appears at δ 192.4 ppm , characteristic of an aldehyde carbonyl carbon.
-
Aromatic Carbons (C-1 to C-6): Six signals are observed in the aromatic region (δ 112-151 ppm).
-
C-3 (ipso-N): The carbon directly attached to the nitrogen (C-3) is found at δ 151.1 ppm .
-
C-1 (ipso-CHO): The carbon bearing the aldehyde group (C-1) resonates at δ 137.5 ppm .
-
C-5: The signal at δ 129.5 ppm is assigned to C-5.
-
C-6, C-4, C-2: The remaining aromatic carbons appear at δ 121.5 ppm, 117.3 ppm, and 112.2 ppm . The shielding effect of the amino group influences the ortho (C-2, C-4) and para (C-6) positions.
-
-
Methyl Carbons (C-8, C-9): A single signal at δ 40.3 ppm corresponds to the two equivalent methyl carbons of the dimethylamino group.
Data Summary: ¹³C NMR
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-7 (C=O) | 192.4 |
| C-3 (C-N) | 151.1 |
| C-1 (C-CHO) | 137.5 |
| C-5 | 129.5 |
| C-6 | 121.5 |
| C-4 | 117.3 |
| C-2 | 112.2 |
| C-8, C-9 (-N(CH₃)₂) | 40.3 |
(Data sourced from SpectraBase[2])
Visualization: ¹³C NMR Structural Assignments
Caption: Key carbon environments and their corresponding ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy: Functional Group Identification
Guiding Principles: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: As 3-(Dimethylamino)benzaldehyde is a liquid at ambient temperature, place a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[3]
-
Background: Record a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Analysis and Interpretation: The IR spectrum is dominated by absorptions from the aldehyde, dimethylamino, and aromatic functionalities.
-
C-H Stretching:
-
Aromatic C-H: Weak to medium bands appear just above 3000 cm⁻¹ (~3050 cm⁻¹ ).
-
Aldehydic C-H: Two characteristic weak bands, known as a Fermi doublet, are observed at ~2825 cm⁻¹ and ~2730 cm⁻¹ . Their presence is highly diagnostic for an aldehyde.
-
Aliphatic C-H: Bands corresponding to the methyl groups are seen just below 3000 cm⁻¹ (~2920 cm⁻¹ ).
-
-
Carbonyl (C=O) Stretching: A very strong, sharp absorption at ~1695 cm⁻¹ is the most prominent feature of the spectrum. This frequency is typical for an aromatic aldehyde where conjugation with the benzene ring slightly lowers the bond order and, thus, the stretching frequency compared to an aliphatic aldehyde.
-
Aromatic C=C Stretching: Medium intensity bands appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.
-
C-N Stretching: A medium to strong band for the aromatic amine C-N stretch is located at ~1360 cm⁻¹ .
-
Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and useful for confirming its identity against a reference spectrum.
Data Summary: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2920 | Medium | C-H Stretch | Aliphatic (Methyl) |
| ~2825, ~2730 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~1695 | Strong, Sharp | C=O Stretch | Carbonyl (Aldehyde) |
| ~1590, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1360 | Strong | C-N Stretch | Aromatic Amine |
Visualization: Key Vibrational Modes
Caption: Mapping of key functional groups in 3-(Dimethylamino)benzaldehyde to their characteristic IR absorption frequencies.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Guiding Principles: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.[4] The mass-to-charge ratio (m/z) of the resulting ions is measured. The intact ionized molecule is the molecular ion (M⁺•), which confirms the molecular weight. The fragmentation pattern provides a roadmap of the molecule's structure, as bonds break to form the most stable possible fragment ions.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.
Data Analysis and Interpretation: The mass spectrum provides the molecular weight and structural clues through fragmentation. The molecular formula C₉H₁₁NO has a nominal mass of 149 Da.[1][5]
-
Molecular Ion (M⁺•): A peak at m/z 149 corresponds to the intact molecular ion, confirming the molecular weight of the compound. The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.
-
Base Peak: The most intense peak in the spectrum (the base peak) is often at m/z 148 . This corresponds to the [M-H]⁺ ion, formed by the very favorable loss of the aldehydic hydrogen radical. This is a classic fragmentation pattern for aldehydes.[6]
-
Other Key Fragments:
-
m/z 120: This significant peak arises from the loss of the formyl radical (•CHO, 29 Da), resulting in the [M-CHO]⁺ fragment.
-
m/z 77: A peak corresponding to the phenyl cation [C₆H₅]⁺ may be observed, though it is less common in highly substituted benzenes.
-
Lower mass fragments corresponding to further breakdown of the aromatic ring (e.g., m/z 51) are also present.
-
Data Summary: Mass Spectrometry
| m/z | Relative Intensity | Proposed Fragment | Identity |
|---|---|---|---|
| 149 | High | [C₉H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 148 | 100% (Base Peak) | [C₉H₁₀NO]⁺ | [M-H]⁺ |
| 120 | Moderate | [C₈H₁₀N]⁺ | [M-CHO]⁺ |
| 77 | Low | [C₆H₅]⁺ | Phenyl Cation |
Visualization: Proposed Fragmentation Pathway
Caption: Primary fragmentation pathways for 3-(Dimethylamino)benzaldehyde under Electron Ionization (EI) conditions.
Conclusion
The collective spectroscopic data provides unambiguous confirmation of the structure of 3-(Dimethylamino)benzaldehyde. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the distinct chemical environments of the aldehydic, aromatic, and dimethylamino moieties. Infrared spectroscopy confirms the presence of the key functional groups, most notably the characteristic C=O and aldehydic C-H stretches. Finally, mass spectrometry verifies the molecular weight (149 Da) and reveals a fragmentation pattern, including the prominent [M-H]⁺ base peak, that is fully consistent with the assigned structure. This comprehensive dataset serves as a validated benchmark for the identification and quality control of this important chemical intermediate.
References
- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. PubChemLite - 3-(dimethylamino)benzaldehyde (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 3-(Dimethylamino)benzaldehyde: Properties, Synthesis, and Applications
Introduction
3-(Dimethylamino)benzaldehyde is an aromatic organic compound that serves as a versatile and valuable intermediate in synthetic chemistry. Characterized by a benzaldehyde core substituted with a dimethylamino group at the meta-position, its unique electronic properties make it a crucial building block in the development of a wide array of specialized molecules. For researchers, scientists, and professionals in drug development, understanding the physicochemical properties, reactivity, and handling of this reagent is fundamental to its effective application. This guide provides a comprehensive technical overview of 3-(Dimethylamino)benzaldehyde, focusing on its core attributes and practical utility in a laboratory setting. Its molecular formula is C₉H₁₁NO, and it has a molecular weight of approximately 149.19 g/mol .[1][2][3]
Physicochemical and Structural Properties
The functionality of 3-(Dimethylamino)benzaldehyde in a synthetic context is dictated by its physical and chemical properties. The presence of both an aldehyde and a tertiary amine group on an aromatic ring creates a molecule with distinct reactivity at multiple sites. The dimethylamino group acts as a moderate electron-donating group, influencing the reactivity of the aromatic ring, while the aldehyde group serves as a key site for nucleophilic attack and condensation reactions.
Table 1: Core Physicochemical Properties of 3-(Dimethylamino)benzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2][4] |
| Molecular Weight | 149.19 g/mol | [2][3][5] |
| CAS Number | 619-22-7 | [1][2][4] |
| Appearance | Pale-yellow to yellow-brown liquid | [6] |
| Density | Approx. 1.1 ± 0.1 g/cm³ | [3] |
| Boiling Point | Approx. 259.7 ± 23.0 °C at 760 mmHg | [3] |
| IUPAC Name | 3-(dimethylamino)benzaldehyde | [2] |
| Solubility | Soluble in organic solvents (ethanol, ethers, chlorinated hydrocarbons); sparingly soluble in water. | [7] |
| Storage Temperature | 2-8°C, under an inert gas atmosphere | [5][8][9] |
Reactivity and Mechanistic Considerations
The synthetic utility of 3-(Dimethylamino)benzaldehyde is primarily derived from the reactivity of its aldehyde functional group. This group is electrophilic and readily undergoes condensation reactions with nucleophiles, most notably primary amines, to form Schiff bases (imines). This reaction is fundamental to the synthesis of various heterocyclic systems and coordination complexes.
The dimethylamino group, being electron-donating, activates the aromatic ring toward electrophilic substitution, although its directing effects (ortho-, para-) mean that direct substitution on the 3-(dimethylamino)benzaldehyde ring must be carefully considered in synthetic design.
Below is a diagram illustrating the fundamental Schiff base formation, a cornerstone reaction for this molecule.
Caption: General workflow for Schiff base formation.
Core Applications in Scientific Research
3-(Dimethylamino)benzaldehyde is not merely a laboratory curiosity; it is a pivotal intermediate with applications spanning pharmaceuticals, materials science, and analytical chemistry.
-
Pharmaceutical Synthesis : It is a key starting material for synthesizing complex heterocyclic compounds, which form the backbone of many active pharmaceutical ingredients (APIs).[5][10] Its structure allows for the construction of novel molecular scaffolds for drug discovery programs.
-
Dyes and Fluorescent Probes : The molecule's aromatic system and amine functionality facilitate its use as a building block for dyes and fluorescent probes.[5] These probes are instrumental in biochemical assays for signal detection and imaging.
-
Coordination Chemistry : The Schiff bases derived from 3-(Dimethylamino)benzaldehyde can act as ligands, capable of coordinating with various metal ions. This has applications in catalysis and the development of novel materials with specific electronic or magnetic properties.[5]
-
Organic Synthesis : Beyond Schiff bases, it serves as an intermediate in multi-step syntheses for creating sensors and optoelectronic materials.[5]
Experimental Protocols
The following protocols are provided as validated, foundational procedures for the use and characterization of 3-(Dimethylamino)benzaldehyde in a research setting.
Protocol 1: Synthesis of a Schiff Base (Imine)
This protocol details a standard condensation reaction with aniline as a representative primary amine.
Objective: To synthesize N-(3-(dimethylamino)benzylidene)aniline.
Materials:
-
3-(Dimethylamino)benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.49 g (10 mmol) of 3-(Dimethylamino)benzaldehyde in 25 mL of absolute ethanol. Add 0.93 g (10 mmol) of aniline to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven. Characterize the final product by melting point and spectroscopic methods (¹H NMR, IR).
Protocol 2: Spectroscopic Characterization
Objective: To confirm the identity and purity of 3-(Dimethylamino)benzaldehyde using IR and NMR spectroscopy.
A. Infrared (IR) Spectroscopy:
-
Prepare a sample by placing a drop of the neat liquid between two NaCl or KBr plates.
-
Acquire the spectrum using an FTIR spectrometer.
-
Expected Peaks: Look for characteristic absorption bands:
-
~1700-1680 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde.
-
~2820 and 2720 cm⁻¹: Two weak to medium peaks (Fermi doublets) characteristic of the C-H stretch of the aldehyde proton.
-
~1600-1450 cm⁻¹: Peaks corresponding to C=C stretching within the aromatic ring.
-
~1350 cm⁻¹: A peak for the C-N stretching of the tertiary aromatic amine.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent, such as Chloroform-d (CDCl₃).[11]
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃):
-
~9.9 ppm: A singlet for the aldehyde proton (-CHO).
-
~7.0-7.5 ppm: A multiplet pattern corresponding to the four protons on the aromatic ring.
-
~3.0 ppm: A singlet integrating to six protons, corresponding to the two methyl groups of the dimethylamino function (-N(CH₃)₂).
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~192 ppm: Signal for the aldehyde carbonyl carbon.
-
~150 ppm: Signal for the aromatic carbon attached to the nitrogen.
-
~110-140 ppm: Signals for the other aromatic carbons.
-
~40 ppm: Signal for the methyl carbons of the dimethylamino group.[11]
-
Safety, Handling, and Storage
Scientific integrity demands rigorous adherence to safety protocols. 3-(Dimethylamino)benzaldehyde is a hazardous substance and must be handled with appropriate care.
GHS Hazard Identification: [2][6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE): [12]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and tightly fitting safety goggles.
-
Avoid inhalation of vapor and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][8]
-
Keep away from strong oxidizing agents and incompatible materials.
Conclusion
3-(Dimethylamino)benzaldehyde is a foundational reagent whose utility is rooted in its straightforward yet powerful reactivity. Its role as a precursor to Schiff bases, heterocyclic systems, and functional dyes makes it indispensable in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. By understanding its properties and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to advance their scientific and developmental objectives.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 9. N,N-Dimethyl-P-Toluidine cas 99-97-8 [minglangchem.com]
- 10. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 11. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Physical properties of 3-(Dimethylamino)benzaldehyde (melting point, boiling point, solubility)
Introduction
3-(Dimethylamino)benzaldehyde (CAS No. 619-22-7), a substituted aromatic aldehyde, is a pivotal intermediate in the synthesis of a diverse array of chemical entities, including pharmaceuticals, dyes, and fluorescent probes. Its chemical structure, featuring a benzaldehyde core with a dimethylamino group at the meta-position, imparts unique physicochemical characteristics that are critical for its application in organic synthesis and materials science. This guide provides an in-depth analysis of the key physical properties of 3-(Dimethylamino)benzaldehyde—melting point, boiling point, and solubility—offering a valuable resource for researchers, scientists, and professionals in drug development. The subsequent sections will not only present the empirical data but also delve into the underlying scientific principles and provide standardized methodologies for their determination.
Core Physical Properties of 3-(Dimethylamino)benzaldehyde
A summary of the essential physical properties of 3-(Dimethylamino)benzaldehyde is presented below. It is important to note that variations in reported values can arise from differences in experimental conditions and sample purity.
| Physical Property | Reported Value(s) | Notes |
| Melting Point | Reported as both a liquid and a solid at room temperature. | The physical state is inconsistent across sources, suggesting a melting point close to ambient temperature.[1][2] |
| Boiling Point | 259.7 °C at 760 mmHg137.5-138 °C | The lower value was reported without a specified pressure, highlighting the pressure-dependence of boiling point.[1][3] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ether).[2] | Quantitative data is sparse; solubility is influenced by the polarity of the solvent. |
In-Depth Analysis of Physical Properties
Melting Point and Physical State
The physical state of 3-(Dimethylamino)benzaldehyde at room temperature is subject to some ambiguity in the literature, with various sources describing it as a pale-yellow to brown liquid or a solid.[1][2] This discrepancy is likely attributable to its melting point being close to standard ambient temperature, where minor impurities can significantly depress the melting point, leading to a liquid state.
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range. Given the conflicting reports, it is crucial for researchers to purify the compound, for instance by distillation or chromatography, before determining its melting point to obtain an accurate value.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The reported boiling point of 3-(Dimethylamino)benzaldehyde is 259.7°C at atmospheric pressure (760 mmHg).[1] Another source reports a boiling point of 137.5-138°C, which is likely measured under reduced pressure.[3] This significant difference underscores the critical importance of documenting the pressure at which a boiling point is determined.
The boiling point is a reflection of the strength of intermolecular forces. In the case of 3-(Dimethylamino)benzaldehyde, these are primarily dipole-dipole interactions due to the polar carbonyl group and the dimethylamino group, as well as van der Waals forces. The relatively high boiling point at atmospheric pressure is consistent with a molecule of its molecular weight and polarity.
Solubility Profile
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of 3-(Dimethylamino)benzaldehyde, containing a polar aldehyde and a tertiary amine functional group, as well as a nonpolar benzene ring, results in a nuanced solubility profile.
It is reported to be soluble in polar organic solvents such as ethanol and ethers.[2] This is due to the favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules. Conversely, its solubility in non-polar solvents is expected to be lower due to the predominance of the polar groups.
Methodologies for Physical Property Determination
The accurate determination of physical properties is paramount for the characterization and quality control of chemical compounds. The following are standardized protocols for measuring the melting point, boiling point, and solubility of 3-(Dimethylamino)benzaldehyde.
Experimental Workflow for Physical Property Determination
Caption: Workflow for the determination of physical properties of 3-(Dimethylamino)benzaldehyde.
Melting Point Determination (Capillary Method)
This method is suitable for crystalline solids and relies on observing the temperature at which the solid melts in a heated capillary tube.
Protocol:
-
Sample Preparation: Ensure the 3-(Dimethylamino)benzaldehyde sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2°C per minute and observe the sample.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Micro Method)
This microscale method is ideal for determining the boiling point of small quantities of liquid.
Protocol:
-
Sample Preparation: Place a few drops of liquid 3-(Dimethylamino)benzaldehyde into a small test tube.
-
Capillary Inversion: Place a smaller, sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil).
-
Heating: Gently heat the bath. As the temperature rises, air trapped in the inverted capillary will bubble out.
-
Observation: Continue heating until a steady stream of bubbles emerges from the inverted capillary. This indicates the liquid has reached its boiling point.
-
Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling ceases and the liquid begins to enter the inverted capillary is the boiling point of the sample. Record the ambient atmospheric pressure.
Solubility Determination
This protocol provides a systematic approach to assessing the solubility of 3-(Dimethylamino)benzaldehyde in various solvents.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane).
-
Initial Assessment (Qualitative):
-
To approximately 1 mL of the solvent in a test tube, add a small, measured amount (e.g., 10 mg) of 3-(Dimethylamino)benzaldehyde.
-
Vortex or shake the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solute. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Determination (Optional):
-
Prepare a saturated solution of 3-(Dimethylamino)benzaldehyde in the chosen solvent at a specific temperature.
-
Carefully separate a known volume of the supernatant.
-
Evaporate the solvent and weigh the remaining solute.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
-
Conclusion
The physical properties of 3-(Dimethylamino)benzaldehyde—its melting and boiling points, and solubility profile—are fundamental to its handling, purification, and application in chemical synthesis. The ambiguity surrounding its physical state at room temperature highlights the importance of sample purity in physical property determination. The provided methodologies offer standardized approaches for researchers to accurately characterize this versatile compound, ensuring reliable and reproducible results in their scientific endeavors. A thorough understanding of these properties is essential for the effective utilization of 3-(Dimethylamino)benzaldehyde in the development of novel molecules and materials.
References
Synthesis pathways for 3-(Dimethylamino)benzaldehyde
An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)benzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principal synthetic pathways to 3-(Dimethylamino)benzaldehyde, a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The methodologies discussed herein are presented with a focus on mechanistic understanding, practical application, and comparative analysis to aid researchers, chemists, and professionals in drug development in selecting and optimizing the most suitable synthesis strategy for their specific needs.
Introduction: The Significance of 3-(Dimethylamino)benzaldehyde
3-(Dimethylamino)benzaldehyde is an aromatic aldehyde characterized by the presence of a dimethylamino group at the meta position relative to the formyl group. This substitution pattern endows the molecule with unique electronic properties, making it a valuable building block in organic synthesis. The electron-donating nature of the dimethylamino group activates the aromatic ring, influencing its reactivity in subsequent transformations. Its applications are diverse, ranging from its use as a precursor for fluorescent probes and dyes to its role in the synthesis of pharmacologically active compounds. The choice of synthetic route to this intermediate is often dictated by factors such as scale, desired purity, cost of starting materials, and environmental considerations.
The Vilsmeier-Haack Reaction: A Classic Approach
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds, and it represents one of the most common industrial routes to 3-(Dimethylamino)benzaldehyde. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
Mechanistic Insights
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is essentially a chloroiminium ion. This powerful electrophile then attacks the electron-rich aromatic ring of a suitable substrate. In the synthesis of 3-(Dimethylamino)benzaldehyde, the starting material is N,N-dimethylaniline. The dimethylamino group is an activating, ortho-, para-director. Consequently, the primary product of the Vilsmeier-Haack reaction of N,N-dimethylaniline is 4-(Dimethylamino)benzaldehyde. To obtain the meta-isomer, a different starting material or a multi-step synthesis is required. A common strategy involves the formylation of a substrate that directs the incoming electrophile to the meta position, followed by the introduction or modification of the dimethylamino group.
However, it's important to note that direct formylation of N,N-dimethylaniline will predominantly yield the para isomer. To synthesize the meta isomer via a Vilsmeier-Haack type approach, one would typically start with a meta-directing group already in place, which is later converted to the dimethylamino group.
A more direct, albeit less common, Vilsmeier-Haack approach to a precursor would involve the formylation of a compound like 3-bromo-N,N-dimethylaniline, followed by removal of the bromine. A more practical route involves the synthesis from 3-aminobenzaldehyde.
Experimental Protocol: A Representative Procedure
While the direct Vilsmeier-Haack formylation of N,N-dimethylaniline is not a viable route to the 3-isomer, the reaction is illustrative of the general technique. A more relevant pathway involves the methylation of 3-aminobenzaldehyde, which is discussed in the next section.
Reductive Amination and Methylation: A Versatile Pathway
A highly effective and versatile route to 3-(Dimethylamino)benzaldehyde involves the methylation of 3-aminobenzaldehyde. This can be achieved through various methods, with reductive amination being a prominent choice.
Mechanistic Considerations
This pathway typically proceeds in two conceptual steps, which can often be combined into a single pot reaction. First, 3-aminobenzaldehyde is reacted with formaldehyde to form an imine or an aminal intermediate. Subsequently, this intermediate is reduced to introduce the first methyl group. The resulting 3-(methylamino)benzaldehyde can then undergo a second methylation step to yield the desired product. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Alternatively, direct methylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base can be employed. This method requires careful control of the reaction conditions to prevent quaternization of the nitrogen atom.
The Eschweiler-Clarke reaction provides an elegant one-pot procedure for the exhaustive methylation of primary amines using an excess of formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid (which is oxidized to CO₂). This process is repeated to achieve dimethylation.
Experimental Protocol: Eschweiler-Clarke Methylation of 3-Aminobenzaldehyde
The following protocol is a representative example of the Eschweiler-Clarke reaction for the synthesis of 3-(Dimethylamino)benzaldehyde from 3-aminobenzaldehyde.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminobenzaldehyde (1.0 eq) with an excess of aqueous formaldehyde (37 wt. %, ~2.5-3.0 eq).
-
To this mixture, add an excess of formic acid (98-100%, ~2.5-3.0 eq) in a dropwise manner. The addition is exothermic and may require external cooling.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically around 100 °C) for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After cooling to room temperature, the reaction mixture is made alkaline by the careful addition of a base, such as sodium hydroxide or sodium carbonate solution, to neutralize the excess formic acid.
-
The aqueous mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by vacuum distillation or column chromatography on silica gel.
Visualization of the Eschweiler-Clarke Reaction
Caption: The Eschweiler-Clarke methylation of 3-aminobenzaldehyde.
Oxidation of 3-(Dimethylamino)toluene
Another viable synthetic route is the oxidation of the methyl group of 3-(dimethylamino)toluene. This approach is attractive if the starting toluene derivative is readily available.
Mechanistic Pathways
Various oxidizing agents can be employed for this transformation, and the choice of reagent is critical to avoid oxidation of the sensitive dimethylamino group or the aromatic ring.
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols, and can also be used for the oxidation of benzylic methyl groups, although this often requires harsh conditions.
-
Potassium Permanganate (KMnO₄): While a powerful oxidizing agent, KMnO₄ can be used under controlled conditions (e.g., phase transfer catalysis) to selectively oxidize the methyl group to a carboxylic acid, which would then require reduction to the aldehyde. Direct oxidation to the aldehyde is challenging.
-
Cerium(IV) Ammonium Nitrate (CAN): CAN can be an effective oxidizing agent for this transformation.
-
Catalytic Air Oxidation: Industrial-scale synthesis may employ catalytic oxidation using air as the oxidant in the presence of a metal catalyst.
Experimental Protocol: A General Procedure using MnO₂
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 3-(dimethylamino)toluene (1.0 eq) in a suitable inert solvent, such as dichloromethane or chloroform.
-
Add a significant excess of activated manganese dioxide (MnO₂, ~10-20 eq) to the solution.
Step 2: Reaction Execution
-
Stir the suspension vigorously at room temperature or with gentle heating for an extended period (24-72 hours). The reaction progress should be monitored by TLC or GC-MS.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide solids. The filter cake should be washed thoroughly with the reaction solvent.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting crude product can be purified by column chromatography or vacuum distillation.
Comparative Analysis of Synthesis Pathways
| Synthesis Pathway | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Eschweiler-Clarke | 3-Aminobenzaldehyde | Formaldehyde, Formic Acid | High yields, one-pot procedure, readily available reagents. | Starting material may be more expensive than N,N-dimethylaniline. | 80-95% |
| Oxidation of Toluene | 3-(Dimethylamino)toluene | MnO₂, CAN | Potentially fewer steps if the starting material is available. | Can suffer from over-oxidation or side reactions, requires a large excess of oxidant. | 40-70% |
| Grignard Reaction | 3-Bromo-N,N-dimethylaniline | Mg, DMF | A direct formylation method. | Grignard reagent preparation can be sensitive to moisture. | 60-80% |
Grignard-based Formylation
A classic organometallic approach involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by quenching with a formylating agent.
Reaction Mechanism
In this method, 3-bromo-N,N-dimethylaniline is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 3-(dimethylamino)phenylmagnesium bromide. This nucleophilic organometallic species is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). A subsequent acidic workup hydrolyzes the intermediate to yield 3-(Dimethylamino)benzaldehyde.
Experimental Protocol: Grignard Formylation
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 eq).
-
Add a solution of 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF via a dropping funnel. A small crystal of iodine may be added to initiate the reaction.
-
The reaction is exothermic and should be maintained at a gentle reflux.
Step 2: Formylation
-
After the magnesium has been consumed, cool the Grignard solution in an ice bath.
-
Add N,N-dimethylformamide (DMF, 1.2 eq) dropwise, maintaining a low temperature.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of an acidic solution (e.g., aqueous HCl or H₂SO₄).
-
Extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purify the product by vacuum distillation or column chromatography.
Visualization of the Grignard Pathway
Caption: The Grignard-based formylation of 3-bromo-N,N-dimethylaniline.
Conclusion and Future Outlook
The synthesis of 3-(Dimethylamino)benzaldehyde can be accomplished through several effective pathways. The choice of method depends on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. The Eschweiler-Clarke methylation of 3-aminobenzaldehyde stands out as a high-yielding and straightforward procedure. For large-scale industrial production, catalytic oxidation of 3-(dimethylamino)toluene may be more economical. The Grignard-based formylation offers a direct, albeit more technically demanding, alternative.
Future research in this area may focus on the development of more sustainable and environmentally benign synthetic methods, such as those employing biocatalysis or greener solvents and reagents. The continuous pursuit of more efficient and selective catalytic systems will undoubtedly lead to further improvements in the synthesis of this important chemical intermediate.
3-(Dimethylamino)benzaldehyde as a precursor in organic synthesis
An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)benzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a dimethylamino group at the meta-position.[1] This unique structure, featuring both a reactive aldehyde functional group and an electron-donating dimethylamino group, makes it a versatile and valuable precursor in a wide array of organic syntheses.[2] Its applications span from the creation of vibrant dyes and sophisticated fluorescent probes to its role as a critical building block in the synthesis of complex pharmaceutical intermediates and heterocyclic compounds.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of 3-(Dimethylamino)benzaldehyde, offering field-proven insights and detailed methodologies for laboratory application.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 619-22-7 | [4] |
| Molecular Formula | C₉H₁₁NO | [1][4] |
| Molar Mass | 149.19 g/mol | [1][4] |
| Appearance | Pale-yellow to yellow-brown liquid or solid | [1] |
| Boiling Point | 137.5-138 °C | [1][5] |
| Density | ~1.072 g/cm³ | [1][6] |
| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons | [1] |
| Storage | Store in a dry, well-ventilated place, away from light and high temperatures, under an inert gas atmosphere (2-8°C is recommended). | [1][2][7] |
Safety and Handling: 3-(Dimethylamino)benzaldehyde is considered harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), such as safety goggles, impervious clothing, and gloves, should always be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or under a fume hood.[7][8] In case of accidental contact, rinse the affected area with water immediately and seek medical attention if symptoms persist.[8]
Synthesis of 3-(Dimethylamino)benzaldehyde
While commercially available, understanding the synthesis of 3-(Dimethylamino)benzaldehyde provides valuable context. A common laboratory-scale synthesis involves the oxidation of 3-(dimethylamino)benzyl alcohol.[5]
Experimental Protocol: Oxidation of 3-(Dimethylamino)benzyl Alcohol [5]
-
Dissolution: Dissolve 3-(dimethylamino)benzyl alcohol (5 mmol) in a solvent mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To this solution, add triethylamine (20 mmol) and sulfur trioxide-pyridine complex (10 mmol) sequentially.
-
Reaction: Stir the reaction mixture for 2 hours at room temperature.
-
Work-up: After the reaction is complete, remove the DCM by distillation under reduced pressure. Add saturated aqueous ammonium chloride to the residue and extract with ethyl acetate.
-
Purification: Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield 3-(Dimethylamino)benzaldehyde.
Core Applications in Organic Synthesis
The reactivity of the aldehyde group, coupled with the electronic effects of the meta-positioned dimethylamino group, allows 3-(Dimethylamino)benzaldehyde to participate in a variety of crucial synthetic transformations.
Precursor for Dyes and Fluorescent Probes
The aromatic structure and the presence of the amine and aldehyde groups in 3-(Dimethylamino)benzaldehyde make it an excellent scaffold for developing dyes and fluorescent probes.[2] The dimethylamino group acts as a strong electron-donating group, which is a key feature in many chromophores and fluorophores, facilitating intramolecular charge transfer (ICT) upon photoexcitation.
Logical Workflow: Dye Synthesis from 3-(Dimethylamino)benzaldehyde
Caption: General workflow for synthesizing dyes using 3-(Dimethylamino)benzaldehyde.
Synthesis of Schiff Bases (Imines)
One of the most fundamental reactions of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of coordination chemistry and is widely used in the synthesis of ligands for metal complexes and compounds with potential biological activity.[9][10] Schiff bases derived from 3-(Dimethylamino)benzaldehyde have been investigated for their antimicrobial properties.[9][11]
The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.
Reaction Pathway: Schiff Base Formation
Caption: Mechanism of Schiff base formation from 3-(Dimethylamino)benzaldehyde.
Experimental Protocol: Synthesis of a Schiff Base [9]
-
Reactant Mixture: In a round-bottom flask, dissolve N,N-dimethylaminobenzaldehyde and a substituted aniline in ethanol.
-
Catalysis: Add 3-4 drops of concentrated sulfuric acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be washed with cold ethanol and recrystallized from a suitable solvent like dimethylformamide (DMF) to obtain the pure Schiff base.[12]
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction.[13] It involves the reaction of an aldehyde or ketone with an "active methylene compound" (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base as a catalyst.[13] 3-(Dimethylamino)benzaldehyde, with its electron-donating substituent, is a suitable substrate for this reaction, leading to the formation of α,β-unsaturated products which are valuable intermediates in various syntheses.[14]
Reaction Mechanism: Knoevenagel Condensation
Caption: Key steps in the Knoevenagel condensation mechanism.
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate [14]
-
Reaction Setup: In a suitable reaction vessel, combine 3-(Dimethylamino)benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent).
-
Solvent/Catalyst: The reaction can be performed in various solvents, including novel ionic liquids which can act as both solvent and catalyst, at elevated temperatures (e.g., 80 °C).[14] Alternatively, a weak base like piperidine can be used as a catalyst in a conventional solvent like ethanol.[13]
-
Monitoring: Monitor the reaction's progress using TLC or HPLC until the starting aldehyde is consumed.[15]
-
Work-up and Isolation: After the reaction is complete, the work-up procedure will depend on the solvent and catalyst used. For reactions in ethanol, the product may precipitate upon cooling and can be isolated by filtration. If an ionic liquid is used, the product can be extracted with an organic solvent.
-
Purification: Further purification can be achieved by recrystallization to yield the desired α,β-unsaturated product.
Wittig Reaction
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[16][17] It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent).[16] This reaction is particularly valuable for creating a C=C double bond at a specific position with control over stereochemistry. Using 3-(Dimethylamino)benzaldehyde, this reaction allows for the conversion of the formyl group into a variety of substituted vinyl groups.
Reaction Pathway: The Wittig Reaction
Caption: The Wittig reaction, from ylide formation to alkene product.
General Experimental Protocol: Wittig Olefination
-
Ylide Generation: The phosphonium ylide is typically prepared in situ. Suspend the corresponding phosphonium salt in a dry aprotic solvent (e.g., THF) under an inert atmosphere. Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise.[18][19] Allow the mixture to stir until the characteristic color of the ylide appears.
-
Aldehyde Addition: Dissolve 3-(Dimethylamino)benzaldehyde in the same dry solvent and add it slowly to the ylide solution at a low temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the aldehyde.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion
3-(Dimethylamino)benzaldehyde is a cornerstone precursor in modern organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it indispensable for the synthesis of dyes, pharmaceuticals, and complex organic molecules.[1][2] The reactions detailed in this guide—Schiff base formation, Knoevenagel condensation, and the Wittig reaction—represent fundamental strategies that leverage the unique reactivity of this compound. For researchers and professionals in drug development, a comprehensive understanding of these pathways and methodologies is crucial for innovation and the efficient construction of novel molecular architectures.
References
- 1. chembk.com [chembk.com]
- 2. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
- 6. 3-Dimethylaminobenzaldehyde | CAS#:619-22-7 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. allstudyjournal.com [allstudyjournal.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. researchgate.net [researchgate.net]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Reactivity of the aldehyde group in 3-(Dimethylamino)benzaldehyde
An In-depth Technical Guide: Reactivity of the Aldehyde Group in 3-(Dimethylamino)benzaldehyde: Mechanisms, Protocols, and Synthetic Applications
Abstract
3-(Dimethylamino)benzaldehyde is a versatile aromatic aldehyde whose reactivity is uniquely modulated by the presence of a dimethylamino substituent at the meta-position. This guide provides an in-depth technical analysis of the chemical behavior of its aldehyde functionality. We will explore the nuanced electronic effects governing its reactivity, detail key transformations including condensation, oxidation, and reduction reactions, and present field-proven experimental protocols. This document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this compound's synthetic potential in the creation of novel dyes, pharmaceuticals, and advanced materials.[1][2][3]
Molecular Structure and Electronic Profile
3-(Dimethylamino)benzaldehyde, with the chemical formula C₉H₁₁NO, is an aromatic compound featuring a benzaldehyde core substituted with a dimethylamino group [-N(CH₃)₂] at the C3 position.[1] This substitution pattern is crucial as it dictates the electronic environment of the aldehyde group, distinguishing it significantly from its more commonly known ortho- and para-isomers.
Electronic Effects of the meta-Dimethylamino Group
The reactivity of the aldehyde's carbonyl carbon is fundamentally governed by its electrophilicity. The dimethylamino group influences this in two ways:
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. This effect decreases with distance but serves to pull electron density from the aromatic ring, slightly increasing the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. However, due to the meta positioning, this resonance donation does not extend to the aldehyde group's carbon atom. The positive charge in the resonance contributors appears at the ortho and para positions, bypassing the meta-carbon to which the aldehyde is attached.
The net result is that the meta-dimethylamino group does not significantly deactivate the aldehyde towards nucleophilic attack, unlike the para-isomer where the strong resonance donation markedly reduces the carbonyl carbon's electrophilicity.[4]
Caption: Electronic effects of the meta-dimethylamino group.
Physicochemical and Spectroscopic Data
A summary of key properties for 3-(Dimethylamino)benzaldehyde is essential for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 619-22-7 | [1][5] |
| Molecular Formula | C₉H₁₁NO | [5][6] |
| Molecular Weight | 149.19 g/mol | [5][6] |
| Appearance | Pale-yellow to yellow-brown liquid/solid | [1] |
| Melting Point | Not consistently reported; may be low-melting solid | - |
| Boiling Point | 176-177 °C (at 17 mmHg) for p-isomer, similar expected | [7] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~192 (C=O), ~150 (C-N), ~138, ~129, ~123, ~117, ~112 (Aromatic C), ~40 (N-CH₃) | [6] |
| Solubility | Soluble in ethanol, ethers, chlorinated hydrocarbons | [1] |
Core Reactivity of the Aldehyde Group
The aldehyde functional group is a cornerstone of organic synthesis, primarily undergoing nucleophilic addition reactions.
Nucleophilic Addition and Condensation Reactions
The most prominent reactions of 3-(Dimethylamino)benzaldehyde involve the initial attack of a nucleophile on the electrophilic carbonyl carbon, followed by either protonation to yield an addition product or elimination of water to form a condensation product.[8]
Condensation with primary amines to form Schiff bases (imines) is a robust and widely used reaction. This transformation is fundamental in the synthesis of ligands for coordination chemistry and as intermediates for more complex heterocyclic structures.[2][8] The reaction typically proceeds via a hemiaminal intermediate, which then dehydrates.[9]
Caption: General workflow for Schiff base formation.
Field-Proven Protocol: Synthesis of a Schiff Base
This protocol describes a representative synthesis of an imine from 3-(Dimethylamino)benzaldehyde and aniline.
Objective: To synthesize N-(3-(dimethylamino)benzylidene)aniline.
Materials:
-
3-(Dimethylamino)benzaldehyde (1.49 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops, catalyst)
Procedure:
-
Dissolution: Dissolve 1.49 g of 3-(Dimethylamino)benzaldehyde in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To the stirring solution, add 0.93 g of aniline, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Purification: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine C-H signal (~8.3-8.5 ppm) in the ¹H NMR are key indicators of success.
-
Purity: Assess purity by melting point determination and TLC analysis against the starting materials.
The aldehyde group readily participates in base-catalyzed Knoevenagel condensations with active methylene compounds like malononitrile or Meldrum's acid.[10] While it can also participate in Benzoin additions, its role is typically as a proton-donating aldehyde when paired with a non-enolizable acceptor aldehyde.[11]
Oxidation to Carboxylic Acid
The aldehyde group can be efficiently oxidized to the corresponding carboxylic acid, 3-(Dimethylamino)benzoic acid. This is a common transformation in multi-step synthesis. While the para-isomer has been shown to be oxidized by gold nanoparticles, more conventional and scalable laboratory reagents are typically employed.[4][8]
Common Oxidizing Agents:
-
Potassium Permanganate (KMnO₄): A strong, cost-effective oxidant, typically used under basic or neutral conditions followed by acidic workup.
-
Jones Reagent (CrO₃ in H₂SO₄/acetone): A powerful oxidant, though the use of chromium reagents is increasingly avoided due to environmental concerns.
-
Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidant used for qualitative tests, but not practical for preparative scale.
Reduction to Alcohol
Reduction of the aldehyde yields 3-(Dimethylamino)benzyl alcohol, a useful intermediate for further functionalization. The reaction is typically clean and high-yielding.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, safe to use in alcoholic solvents like methanol or ethanol at room temperature. It is the preferred reagent for this transformation due to its selectivity for aldehydes and ketones.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also reduces esters, amides, and carboxylic acids. It must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether) and requires careful handling.
Applications in Pharmaceutical and Materials Synthesis
3-(Dimethylamino)benzaldehyde is a valuable building block for a range of high-value molecules. Its preserved aldehyde reactivity makes it a reliable synthon for introducing a substituted aromatic ring into a target structure.
-
Pharmaceutical Intermediates: It serves as a precursor for heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs).[2][3]
-
Dye and Fluorescent Probe Synthesis: The dimethylamino group acts as a powerful auxochrome (a color-enhancing group). Condensation of the aldehyde allows for the creation of extended π-conjugated systems, which are the basis for many dyes and fluorescent sensors.[1][2]
Caption: Synthesis of a heterocyclic scaffold.
Conclusion
The aldehyde group in 3-(Dimethylamino)benzaldehyde exhibits robust and predictable reactivity, making it a highly reliable functional handle in organic synthesis. The meta-positioning of the dimethylamino group prevents electronic deactivation of the carbonyl carbon via resonance, allowing it to participate readily in a wide array of transformations characteristic of aromatic aldehydes. Its utility in forming C=N bonds through condensation and its straightforward conversion to carboxylic acid or alcohol functionalities solidify its role as a versatile intermediate for researchers in drug discovery, materials science, and synthetic chemistry.
References
- 1. chembk.com [chembk.com]
- 2. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzoin condensation - Wikipedia [en.wikipedia.org]
A Technical Guide to the Electronic Influence of the Dimethylamino Group in 3-(Dimethylamino)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the electron-donating effects of the dimethylamino [-N(CH₃)₂] group when situated at the meta position of a benzaldehyde scaffold, using 3-(Dimethylamino)benzaldehyde as the model compound. We will dissect the interplay between inductive and resonance effects, offering a causality-driven explanation for its net electronic behavior. This document furnishes researchers, medicinal chemists, and drug development professionals with field-proven spectroscopic protocols and theoretical frameworks to understand and predict the influence of such substituents on molecular properties and reactivity. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituent Effects
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. The electronic properties of a substituent profoundly alter the charge distribution, reactivity, and spectroscopic characteristics of the parent molecule. The dimethylamino group is a potent modulator, often categorized as a strong electron-donating group (EDG).[1][2] However, its influence is not monolithic; it is a nuanced interplay of two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[3][4] The specific substitution pattern on the aromatic ring—ortho, para, or meta—is critical in dictating which effect predominates. This guide focuses on the less intuitive meta substitution, as exemplified by 3-(Dimethylamino)benzaldehyde, to illuminate these principles.
The Duality of Electronic Influence: Induction vs. Resonance
The net electronic effect of the dimethylamino group is a vector sum of its inductive and resonance contributions. Understanding their distinct mechanisms is paramount.[5]
The Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[3][6] Nitrogen is more electronegative than carbon. Consequently, the nitrogen atom in the dimethylamino group withdraws electron density from the aromatic ring carbon to which it is attached. This is a through-bond, distance-dependent effect and is designated as a negative inductive (-I) effect.[7][8]
The Resonance Effect (+R)
The resonance effect involves the delocalization of pi (π) electrons and lone pairs across a conjugated system.[4] The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density into the ring is a powerful positive resonance (+R) effect, which increases the electron density at the ortho and para positions relative to the substituent.[3]
The Critical Role of the meta Position
In 3-(Dimethylamino)benzaldehyde, the aldehyde and dimethylamino groups are in a meta relationship. This spatial arrangement is crucial because it prevents direct resonance delocalization from the nitrogen's lone pair to the carbonyl carbon of the aldehyde group. The delocalized negative charge only appears on carbons ortho and para to the dimethylamino group, which does not include the carbon bearing the aldehyde.
Caption: Duality of electronic effects in 3-(Dimethylamino)benzaldehyde.
The following resonance structures illustrate this key point. The negative charge never resides on the C3 carbon, and therefore cannot be directly delocalized onto the aldehyde substituent.
Caption: Resonance structures showing charge delocalization.
Therefore, while the ring as a whole is enriched with electron density by the powerful +R effect, the electronic effect felt by the meta-aldehyde group is primarily the weaker, through-bond -I effect. Despite this, the overall character of the dimethylamino group is strongly donating.
Spectroscopic Evidence and Quantitative Analysis
The net electronic impact can be observed and quantified using standard analytical techniques. For comparison, we will reference data for unsubstituted benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy measures the chemical environment of nuclei. Electron-donating groups increase electron density around nearby protons and carbons, causing them to be more "shielded" and resonate at a lower chemical shift (upfield shift).
-
¹H NMR: The aldehydic proton in 3-(Dimethylamino)benzaldehyde would be expected to show a slight upfield shift compared to benzaldehyde, reflecting the overall electron-donating nature, though the effect is less pronounced than in the para isomer.
-
¹³C NMR: The carbonyl carbon (C=O) is a sensitive probe. Increased electron density from the ring will cause a noticeable upfield shift for this carbon compared to benzaldehyde. Data from spectral databases confirm this trend.[9]
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (ν C=O) in an IR spectrum is highly sensitive to electronic effects.[10][11] Electron donation into the aromatic ring weakens the C=O double bond by increasing the contribution of its single-bond resonance form, resulting in a lower stretching frequency (a shift to a lower wavenumber).[12] Benzaldehyde typically shows a C=O stretch around 1700-1720 cm⁻¹.[13] The presence of the electron-donating dimethylamino group is expected to lower this value.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures electronic transitions. The introduction of an electron-donating group with a lone pair, such as dimethylamino, on an aromatic ring creates an auxochrome. This typically leads to a bathochromic shift (a shift to a longer wavelength, or "red shift") of the π→π* transition and an increase in molar absorptivity.[14][15] This is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[16]
Summary of Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data, providing clear evidence for the net electron-donating character of the dimethylamino group.
| Property | Benzaldehyde | 3-(Dimethylamino)benzaldehyde | Interpretation |
| ¹³C NMR (δ C=O, ppm) | ~192.3 | ~191.7[9] | Upfield shift indicates increased electron density (shielding) at the carbonyl carbon. |
| IR (ν C=O, cm⁻¹) | ~1703 | Lower than 1703 | Decreased stretching frequency indicates a weaker C=O bond due to electron donation. |
| UV-Vis (λ_max, nm) | ~244 | >244 | Bathochromic (red) shift indicates a smaller HOMO-LUMO gap due to the auxochromic effect. |
Quantitative Assessment: The Hammett Equation
The Hammett equation provides a quantitative measure of a substituent's electronic effect on the reactivity of a benzene derivative.[17][18] It is defined as:
log(K/K₀) = σρ
Where K and K₀ are the equilibrium constants for the substituted and unsubstituted reaction, respectively, ρ is the reaction constant, and σ is the substituent constant. The σ value is an intrinsic measure of the substituent's electronic effect. A negative σ value indicates a net electron-donating effect.[19] For the dimethylamino group, the established Hammett constants are:
| Substituent | σ_meta | σ_para |
| -N(CH₃)₂ | -0.15 | -0.83 |
Source: Based on data from various studies on Hammett constants.[18][20]
The σ_meta value of -0.15 confirms that the dimethylamino group is electron-donating even from the meta position, although significantly less so than from the para position (-0.83), where the +R effect can directly delocalize onto the reaction center.[18]
Experimental Protocols and Workflow
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols for spectroscopic analysis are provided.
General Experimental Workflow
Caption: A self-validating workflow for spectroscopic analysis.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~20-30 mg of 3-(Dimethylamino)benzaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed.
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128 or higher to achieve adequate signal-to-noise.
-
-
Data Processing: Apply an exponential multiplication function (line broadening of ~1 Hz) before Fourier transformation. Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Identify the carbonyl carbon peak (expected between 190-195 ppm) and compare its chemical shift to that of a benzaldehyde standard run under identical conditions.
Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of solid 3-(Dimethylamino)benzaldehyde directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Collect a background spectrum of the clean, empty ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: The spectrum is automatically ratioed against the background.
-
Analysis: Locate the strong, sharp absorption band in the 1670-1710 cm⁻¹ region, which corresponds to the C=O stretch. Compare its wavenumber to that of benzaldehyde.
Conclusion
The dimethylamino group is a potent electron-donating substituent whose influence is critically dependent on its position. In 3-(Dimethylamino)benzaldehyde, it exerts a net electron-donating effect, as evidenced by upfield shifts in NMR spectra, a reduction in the carbonyl stretching frequency in IR spectroscopy, and a bathochromic shift in UV-Vis spectra. This is quantitatively confirmed by its negative Hammett σ_meta constant.[20] The dominant effect is the +R effect, which enriches the entire aromatic ring with electron density. The -I effect, while present, is subordinate. The key takeaway for researchers is that while direct resonance with a meta substituent is impossible, the overall increase in ring electron density still significantly impacts the electronic environment of that substituent, a crucial consideration in designing molecules for targeted applications in pharmacology and materials science.
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 2. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved CH3 -N: 1. Inductive effect Resonance effect CH3 | Chegg.com [chegg.com]
- 8. Solved CH3 -N: 1. Inductive effect Resonance effect CH3 | Chegg.com [chegg.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hammett equation - Wikipedia [en.wikipedia.org]
- 18. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-(Dimethylamino)benzaldehyde
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. 3-(Dimethylamino)benzaldehyde, a readily available aromatic aldehyde, has emerged as a significant building block in the synthesis of a diverse array of biologically active compounds.[1] Its unique electronic properties, conferred by the electron-donating dimethylamino group at the meta position, influence the reactivity of the aldehyde and the overall pharmacology of its derivatives. This guide provides an in-depth technical exploration of the potential applications of 3-(Dimethylamino)benzaldehyde in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of potent anticancer and antimicrobial agents, explore the underlying mechanisms of action, and provide practical experimental protocols to facilitate further research and development in this promising area.
Core Synthetic Strategies: Harnessing the Reactivity of 3-(Dimethylamino)benzaldehyde
The aldehyde functional group of 3-(Dimethylamino)benzaldehyde serves as a reactive handle for a variety of chemical transformations, most notably in the synthesis of Schiff bases and chalcones. These reactions provide a straightforward and efficient means to introduce molecular diversity and construct complex molecular architectures with therapeutic potential.
Schiff Base Formation: A Gateway to Diverse Bioactivity
The condensation reaction between 3-(Dimethylamino)benzaldehyde and various primary amines readily forms Schiff bases, characterized by the azomethine (-C=N-) functional group. This reaction is a cornerstone in the synthesis of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2] The dimethylamino moiety can influence the electronic and steric properties of the resulting Schiff base, potentially enhancing its biological efficacy and target specificity.
Experimental Protocol: General Synthesis of Schiff Bases from 3-(Dimethylamino)benzaldehyde
A general method for synthesizing Schiff bases involves the condensation of 3-(Dimethylamino)benzaldehyde with a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Appropriate primary amine (e.g., substituted aniline)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 3-(Dimethylamino)benzaldehyde and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Claisen-Schmidt Condensation: Constructing the Chalcone Backbone
Chalcones, characterized by the α,β-unsaturated carbonyl system, are another important class of compounds readily synthesized from 3-(Dimethylamino)benzaldehyde. The Claisen-Schmidt condensation reaction between 3-(Dimethylamino)benzaldehyde and an appropriate acetophenone derivative in the presence of a base catalyst yields the chalcone scaffold.[3][4] This open-chain flavonoid precursor has demonstrated a broad spectrum of pharmacological activities.[3]
Experimental Protocol: Synthesis of a Chalcone Derivative from 3-(Dimethylamino)benzaldehyde
This protocol outlines the base-catalyzed condensation of 3-(Dimethylamino)benzaldehyde with an acetophenone.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Substituted acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a flask.
-
Add an equimolar amount of 3-(Dimethylamino)benzaldehyde to the solution.
-
Slowly add the NaOH solution dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Anticancer Applications: Targeting Key Cellular Pathways
Derivatives of 3-(Dimethylamino)benzaldehyde have shown significant promise as anticancer agents, with research highlighting their ability to inhibit cancer cell growth and induce apoptosis. The mechanism of action often involves the disruption of critical cellular processes, such as tubulin polymerization and the modulation of key signaling pathways.
Inhibition of Tubulin Polymerization
Several studies have demonstrated that benzofuran derivatives synthesized using a 3-(N,N-dimethylamino)benzoyl moiety act as potent inhibitors of tubulin polymerization.[5][6] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The 3-dimethylamino group has been shown to be a key structural feature for this activity.
Modulation of Signaling Pathways
Recent research has shed light on the ability of benzaldehyde derivatives to modulate intracellular signaling pathways that are often dysregulated in cancer. Benzaldehyde has been shown to suppress multiple signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK, by regulating the interactions of 14-3-3ζ protein.[7][8] The 14-3-3ζ protein is a key regulator of various cellular processes, and its interaction with client proteins is often implicated in treatment resistance and the epithelial-mesenchymal transition (EMT), a process that promotes metastasis.[7][8] By inhibiting these interactions, 3-(Dimethylamino)benzaldehyde derivatives have the potential to overcome treatment resistance and suppress cancer progression.
Diagram: Simplified Signaling Pathway Inhibition by Benzaldehyde Derivatives
Caption: Inhibition of key cancer signaling pathways by 3-(Dimethylamino)benzaldehyde derivatives.
Cytotoxicity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9][10][11][12] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
3-(Dimethylamino)benzaldehyde derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 3-(Dimethylamino)benzaldehyde derivative in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Table 1: Representative Anticancer Activity of Benzaldehyde Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | HeLa | in the micromolar range | [2] |
| Schiff Base | MCF-7 | in the micromolar range | [2] |
| Benzofuran | Various | nanomolar concentrations | [5][6] |
Antimicrobial Applications: Combating Pathogenic Microbes
In addition to their anticancer properties, derivatives of 3-(Dimethylamino)benzaldehyde have demonstrated significant potential as antimicrobial agents. The structural features of these compounds allow them to interfere with essential microbial processes.
Antibacterial and Antifungal Activity
Chalcones and Schiff bases derived from substituted benzaldehydes have been shown to possess broad-spectrum antibacterial and antifungal activity.[13][14] The α,β-unsaturated carbonyl moiety in chalcones is believed to be a key pharmacophore responsible for their antimicrobial effects, potentially through Michael addition reactions with biological nucleophiles in microbial cells.
Table 2: Representative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | Staphylococcus aureus | 25-50 | [14] |
| Chalcone | Bacillus subtilis | 62.5 | [15] |
| Chalcone | Escherichia coli | 250 | [15] |
| Chalcone | Pseudomonas aeruginosa | 125 | [15] |
MIC: Minimum Inhibitory Concentration
Neuroprotective Potential: An Emerging Area of Investigation
While the primary focus of research on 3-(Dimethylamino)benzaldehyde derivatives has been in oncology and infectious diseases, there is emerging evidence suggesting their potential in the treatment of neurodegenerative disorders. The ability of certain Schiff bases to inhibit the production of nitric oxide (NO), a molecule implicated in neuroinflammation and neuronal damage, suggests a possible neuroprotective role.[16] Further investigation into the structure-activity relationships and mechanisms of action of these compounds in the central nervous system is warranted to explore this promising therapeutic avenue.
Conclusion and Future Perspectives
3-(Dimethylamino)benzaldehyde has proven to be a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives, particularly Schiff bases and chalcones, have demonstrated significant potential as anticancer and antimicrobial agents. The ability of these compounds to target fundamental cellular processes such as tubulin polymerization and key signaling pathways provides a strong rationale for their continued development.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 3-(Dimethylamino)benzaldehyde scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds will facilitate rational drug design.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: The neuroprotective potential of 3-(Dimethylamino)benzaldehyde derivatives represents an exciting and underexplored area for future investigation.
By leveraging the synthetic accessibility and rich biological activity of this unique chemical scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. researchhub.com [researchhub.com]
- 13. dovepress.com [dovepress.com]
- 14. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Knoevenagel Condensation with 3-(Dimethylamino)benzaldehyde
<_ _2_000>
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for forming carbon-carbon double bonds.[1][2][3] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1][4] Its significance is profoundly felt in the pharmaceutical and materials science sectors, where it serves as a key step in the synthesis of a wide array of valuable molecules, including intermediates for pharmaceuticals, polymers, and cosmetics.[2][5][6]
This guide focuses on the Knoevenagel condensation utilizing 3-(dimethylamino)benzaldehyde. The presence of the electron-donating dimethylamino group at the meta position of the benzaldehyde ring introduces unique electronic effects that influence reactivity and product properties, making it a substrate of significant interest for creating specialized chemical entities. These products often serve as crucial building blocks for advanced materials and pharmacologically active compounds.[5][7]
Section 1: The Underlying Chemistry
The Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a well-understood, base-catalyzed mechanism. The process is initiated by the deprotonation of the active methylene compound by a base, creating a highly nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[8] Subsequent protonation yields a β-hydroxy compound (an aldol-type adduct), which then undergoes base-induced dehydration to yield the final α,β-unsaturated product.[4][8]
Weak bases, such as primary or secondary amines like piperidine, are typically employed as catalysts.[1][2] This choice is critical; strong bases could lead to an undesired self-condensation of the aldehyde.[1]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application of 3-(Dimethylamino)benzaldehyde in the Synthesis of Azo Dyes: A Technical Guide for Researchers
Introduction: The Versatile Role of Aromatic Aldehydes in Chromophore Development
Azo dyes, compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), represent the most extensive and versatile class of synthetic colorants.[1] Their widespread application in industries ranging from textiles and printing to biomedical imaging and diagnostics is a testament to their tunable color properties, high molar absorptivity, and straightforward synthesis.[2] The core synthetic strategy for most azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophilic partner.[1]
The final color and properties of the azo dye are intrinsically linked to the electronic nature of both the diazo component and the coupling agent. The introduction of electron-donating or electron-withdrawing substituents on the aromatic rings can modulate the energy of the π-π* and n-π* electronic transitions, thereby altering the wavelength of maximum absorption (λmax) and, consequently, the observed color.[3]
This application note focuses on the utility of 3-(dimethylamino)benzaldehyde as a key building block in the synthesis of novel azo dyes. The presence of the powerful electron-donating dimethylamino group and the electron-withdrawing, yet synthetically versatile, aldehyde functionality makes this compound a particularly interesting precursor for the development of sophisticated chromophores. We will explore the mechanistic principles governing its use, provide detailed experimental protocols, and discuss the characterization of the resulting azo dyes.
Mechanistic Insights: Regioselectivity in the Azo Coupling Reaction
The successful synthesis of a specific azo dye isomer hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction during the azo coupling step. In the case of 3-(dimethylamino)benzaldehyde, the directing effects of the two substituents on the benzene ring are paramount.
-
The Dimethylamino Group (-N(CH₃)₂): This is a potent activating and ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the positions ortho and para to it.
-
The Aldehyde Group (-CHO): This is a deactivating and meta-directing group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack, particularly at the ortho and para positions.
When an electrophile, such as a diazonium cation (Ar-N₂⁺), approaches the 3-(dimethylamino)benzaldehyde molecule, the powerful activating effect of the dimethylamino group dominates. Therefore, the electrophilic attack will be directed to the positions that are ortho and para to the dimethylamino group.
Considering the positions on the ring:
-
Position 2: Ortho to the dimethylamino group.
-
Position 4: Ortho to the dimethylamino group.
-
Position 6: Para to the dimethylamino group.
While both ortho and para positions are electronically activated, the coupling reaction is also subject to steric hindrance. The diazonium salt is a relatively bulky electrophile. Attack at position 2 is sterically hindered by the adjacent aldehyde group. Attack at position 4 is also subject to some steric hindrance from the neighboring dimethylamino group. The para position (position 6) is the most sterically accessible and is also strongly activated electronically. Consequently, the azo coupling reaction with 3-(dimethylamino)benzaldehyde is predicted to occur predominantly at the position para to the dimethylamino group, yielding 2-((aryl)diazenyl)-5-(dimethylamino)benzaldehyde as the major product.
Caption: Mechanism of Azo Coupling with 3-(Dimethylamino)benzaldehyde.
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of a representative azo dye, 2-((4-nitrophenyl)diazenyl)-5-(dimethylamino)benzaldehyde, using p-nitroaniline as the diazo component and 3-(dimethylamino)benzaldehyde as the coupling agent.
Part 1: Diazotization of p-Nitroaniline
Rationale: The conversion of the primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid. This reaction is highly exothermic and the resulting diazonium salt is unstable at room temperature. Therefore, maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium salt and the formation of phenolic byproducts.
Materials:
-
p-Nitroaniline (C₆H₆N₂O₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
100 mL Beaker
-
250 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Graduated Cylinders
-
Thermometer
Procedure:
-
In the 100 mL beaker, prepare a solution of p-nitroaniline by adding 1.38 g (0.01 mol) of p-nitroaniline to 5 mL of distilled water, followed by the slow addition of 5 mL of concentrated hydrochloric acid. Stir the mixture until the p-nitroaniline is fully dissolved.
-
Cool the p-nitroaniline solution to 0-5 °C in an ice bath with continuous stirring.
-
In the 250 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over a period of 10-15 minutes. It is crucial to maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The solution should be clear and pale yellow. This freshly prepared diazonium salt solution should be used immediately in the next step.
Part 2: Azo Coupling with 3-(Dimethylamino)benzaldehyde
Rationale: The electron-rich 3-(dimethylamino)benzaldehyde acts as the nucleophile, attacking the electrophilic diazonium salt. The reaction is typically carried out in a slightly acidic to neutral medium to ensure the presence of the diazonium cation and a sufficiently nucleophilic coupling component.
Materials:
-
Freshly prepared p-nitroaniline diazonium salt solution (from Part 1)
-
3-(Dimethylamino)benzaldehyde (C₉H₁₁NO)
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
500 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Buchner Funnel and Flask
-
Filter Paper
Procedure:
-
In the 500 mL beaker, dissolve 1.49 g (0.01 mol) of 3-(dimethylamino)benzaldehyde in 50 mL of ethanol.
-
To this solution, add a solution of 5 g of sodium acetate in 20 mL of water. The sodium acetate acts as a buffer to control the pH of the reaction mixture.
-
Cool the 3-(dimethylamino)benzaldehyde solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Part 1) to the stirred 3-(dimethylamino)benzaldehyde solution. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold distilled water to remove any unreacted salts and acids.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified azo dye in a vacuum oven at a low temperature (e.g., 40-50 °C).
Caption: Experimental Workflow for Azo Dye Synthesis.
Characterization of the Synthesized Azo Dye
The synthesized azo dye should be characterized to confirm its structure and purity. The following table summarizes the expected analytical data for azo dyes derived from 3-(dimethylamino)benzaldehyde.
| Analytical Technique | Expected Observations | Rationale |
| Appearance | Colored solid (e.g., red, orange, or yellow) | The extended π-conjugation system of the azo dye absorbs light in the visible region. |
| Melting Point | Sharp melting point | A sharp melting point is indicative of a pure crystalline compound. |
| UV-Visible Spectroscopy | A strong absorption band (λmax) in the visible region (typically 400-600 nm)[3] | This absorption corresponds to the π-π* and n-π* electronic transitions within the chromophore. The exact λmax will depend on the specific substituents and the solvent. |
| FT-IR Spectroscopy | Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-N stretching (around 1350-1250 cm⁻¹), and aromatic C-H and C=C stretching.[4] | FT-IR spectroscopy is used to identify the key functional groups present in the molecule. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons, the aldehyde proton (around 9-10 ppm), and the methyl protons of the dimethylamino group (around 3 ppm). The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern. | ¹H NMR provides detailed information about the chemical environment of the protons in the molecule, confirming its structure. |
| ¹³C NMR Spectroscopy | Resonances for the aromatic carbons, the carbonyl carbon of the aldehyde (around 190 ppm), and the methyl carbons of the dimethylamino group. | ¹³C NMR complements ¹H NMR in confirming the carbon skeleton of the synthesized dye. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. | Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. |
Conclusion and Future Perspectives
3-(Dimethylamino)benzaldehyde serves as a valuable and versatile precursor in the synthesis of novel azo dyes. The interplay of its electron-donating and electron-withdrawing substituents provides a handle for fine-tuning the electronic and, consequently, the photophysical properties of the resulting chromophores. The aldehyde functionality, in particular, opens up a vast chemical space for post-synthetic modifications, allowing for the covalent attachment of these dyes to polymers, biomolecules, or solid supports. This makes azo dyes derived from 3-(dimethylamino)benzaldehyde promising candidates for applications in advanced materials, chemical sensors, and bioconjugation technologies. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this class of compounds.
References
Application Notes & Protocols: The Utility of 3-(Dimethylamino)benzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
An Application Guide for Researchers and Drug Development Professionals
Abstract
3-(Dimethylamino)benzaldehyde (DMAB), a substituted aromatic aldehyde, is a pivotal intermediate in the synthesis of a diverse range of pharmaceutical compounds.[1] Its unique molecular architecture, featuring both a reactive aldehyde functional group and an electron-donating dimethylamino group, makes it a valuable building block for constructing complex molecular scaffolds.[2] This guide provides an in-depth exploration of DMAB's chemical properties, reactivity, and applications in medicinal chemistry. It offers detailed protocols for its use in the synthesis of biologically active molecules, such as Schiff bases and chalcones, and outlines robust methods for its quality control and characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: Understanding 3-(Dimethylamino)benzaldehyde
3-(Dimethylamino)benzaldehyde, with CAS Number 619-22-7, is an organic compound that serves as a critical precursor in various synthetic pathways.[1][3] The molecule's utility stems from the combined reactivity of its two primary functional groups:
-
The Aldehyde Group (-CHO): This group is highly susceptible to nucleophilic attack, making it ideal for condensation reactions. It readily reacts with amines, activated methylene compounds, and other nucleophiles to form larger, more complex structures.[4]
-
The Dimethylamino Group (-N(CH₃)₂): Positioned at the meta-position of the benzene ring, this tertiary amine acts as a powerful electron-donating group. This electronic influence modulates the reactivity of the aromatic ring and the aldehyde, and its basic nitrogen atom can serve as a proton acceptor or a coordination site in certain reactions.
The strategic placement of these groups allows for multi-faceted applications, from building heterocyclic systems to creating conjugated molecules with specific electronic and photophysical properties.[1]
Table 1: Physicochemical Properties of 3-(Dimethylamino)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 619-22-7 | [1][3] |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Yellow liquid or solid | [5][6] |
| Boiling Point | 137.5-138 °C | [5] |
| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons. | [7] |
| Storage | Store at 2-8°C under an inert gas atmosphere. | [1][5] |
Role as a Pharmaceutical Intermediate: The Chemistry of Application
The value of 3-(Dimethylamino)benzaldehyde in pharmaceutical synthesis is primarily demonstrated in its role as a scaffold for generating molecules with significant biological activity. Two prominent classes of compounds synthesized from DMAB are Schiff bases and chalcones.
Synthesis of Schiff Bases (Azomethines)
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group), typically formed by the condensation of a primary amine with an aldehyde.[8] These compounds are pharmacologically significant, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[9][10]
The reaction involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of 3-(Dimethylamino)benzaldehyde. This is usually followed by the elimination of a water molecule, often catalyzed by a few drops of acid.[8] The resulting imine product incorporates the DMAB scaffold, which can be further modified to tune its therapeutic properties.
Diagram 1: General Workflow for Pharmaceutical Synthesis
Caption: A generalized workflow from raw materials to final drug product.
Synthesis of Chalcones
Chalcones are biogenetic precursors to flavonoids and are characterized by a 1,3-diphenyl-2-propen-1-one backbone.[11] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[12] Chalcone derivatives are of great interest in medicinal chemistry due to their broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[11][13][14]
When 3-(Dimethylamino)benzaldehyde is used, it forms one of the two aromatic rings in the chalcone structure. The electron-donating nature of the dimethylamino group influences the electronic properties of the entire conjugated system, which can be crucial for its interaction with biological targets.
Diagram 2: Synthesis of a Schiff Base from 3-(Dimethylamino)benzaldehyde
References
- 1. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-(Dimethylamino)benzaldehyde
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Introduction: The Strategic Importance of Palladium Catalysis and 3-(Dimethylamino)benzaldehyde
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These transformations are foundational in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science industries.[3][4][5] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings.[4]
This guide focuses on the application of these powerful reactions to a specific, yet versatile, substrate: 3-(Dimethylamino)benzaldehyde. This molecule is of particular interest due to its dual functionality. The aldehyde group serves as a versatile handle for a wide array of synthetic transformations, including reductive amination, Wittig reactions, and condensations. Simultaneously, the dimethylamino group is a moderately strong electron-donating group, which influences the reactivity of the aromatic ring in palladium-catalyzed processes. The strategic placement of these groups allows for the synthesis of a diverse library of substituted benzaldehyde derivatives, which are valuable intermediates in drug discovery and materials science.
This document provides detailed application notes and protocols for several key palladium-catalyzed reactions involving 3-(Dimethylamino)benzaldehyde and its derivatives, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in the field.
The General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling reactions is crucial for troubleshooting and optimizing these transformations. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[1][2][3]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X\n(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; Transmetalation [label="Transmetalation\n(e.g., Suzuki, Sonogashira)", shape=plaintext, fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)-R'\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R'", shape=plaintext, fontcolor="#34A853", fontsize=14, pos="0,-1!"]; ArX [label="Ar-X", shape=plaintext, fontcolor="#202124", pos="1,3!"]; R_M [label="R'-M", shape=plaintext, fontcolor="#202124", pos="3,1!"]; MX [label="M-X", shape=plaintext, fontcolor="#202124", pos="3,-1!"];
// Edges Pd0 -> ArPdX [label="Ar-X", color="#5F6368"]; ArPdX -> ArPdR [label="R'-M", color="#5F6368"]; ArPdR -> Pd0 [label=" ", color="#5F6368"]; ArPdR -> Product [style=invis];
// Labels for steps subgraph { rank=same; edge[style=invis]; OxAdd -> Transmetalation -> RedElim; } } } Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: The Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes. When applying this to a derivative of 3-(dimethylamino)benzaldehyde, such as 3-bromo-5-(dimethylamino)benzaldehyde, the electron-donating dimethylamino group can influence the rate of oxidative addition.
Application Note: Heck Coupling of 3-Bromo-5-(dimethylamino)benzaldehyde with Methyl Acrylate
This protocol details the synthesis of methyl (E)-3-(3-(dimethylamino)-5-formylphenyl)acrylate. The electron-donating nature of the dimethylamino group can sometimes make the aryl bromide slightly less reactive towards oxidative addition. Therefore, careful selection of the palladium source, ligand, and base is crucial for an efficient reaction.
Table 1: Reaction Parameters for Heck Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tolyl)₃ or PPh₃ | Moderately electron-rich and sterically demanding phosphine ligands that stabilize the Pd(0) catalyst and promote oxidative addition. |
| Base | K₂CO₃ or Et₃N | A mild inorganic or organic base is sufficient to neutralize the HBr generated during the catalytic cycle.[7] |
| Solvent | DMF or Dioxane | Polar aprotic solvents that are suitable for the reaction temperature and solubility of reagents.[7] |
| Temperature | 100-120 °C | Sufficient thermal energy is required to drive the reaction to completion.[7] |
Protocol 1: Synthesis of Methyl (E)-3-(3-(dimethylamino)-5-formylphenyl)acrylate
Materials:
-
3-Bromo-5-(dimethylamino)benzaldehyde (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(dimethylamino)benzaldehyde, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF via syringe, followed by the addition of methyl acrylate.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[8]
-
Wash the filtrate with water (3 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
// Nodes Start [label="Reaction Setup\n(Schlenk Tube, Inert Atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Reagents:\nAryl Bromide, Pd(OAc)2,\nLigand, Base, Solvent, Alkene", fillcolor="#FBBC05"]; Reaction [label="Heat to 110 °C\n(12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Cool & Dilute\n(Diethyl Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter through Celite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Aqueous Wash\n(Water & Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> End; } } Caption: Experimental workflow for the Heck coupling protocol.
Section 2: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[9][10] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals.
Application Note: Suzuki Coupling of 3-Bromo-5-(dimethylamino)benzaldehyde with Phenylboronic Acid
This protocol describes the synthesis of 3-(dimethylamino)-5-phenylbenzaldehyde. The choice of base is critical in Suzuki couplings as it is required for the activation of the boronic acid to facilitate transmetalation.[11]
Table 2: Reaction Parameters for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ | Pd₂(dba)₃ is a stable Pd(0) source, while Pd(PPh₃)₄ is a pre-formed active catalyst. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands that are highly effective for Suzuki couplings, promoting both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of a mild inorganic base is typically used to activate the boronic acid.[12] |
| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Moderate heating is usually sufficient for this reaction. |
Protocol 2: Synthesis of 3-(Dimethylamino)-5-phenylbenzaldehyde
Materials:
-
3-Bromo-5-(dimethylamino)benzaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
SPhos (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromo-5-(dimethylamino)benzaldehyde, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under an argon atmosphere for 4-8 hours, with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Section 3: The Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction is a highly efficient method for the synthesis of substituted alkynes.
Application Note: Sonogashira Coupling of 3-Iodo-5-(dimethylamino)benzaldehyde with Phenylacetylene
This protocol outlines the synthesis of 3-(dimethylamino)-5-(phenylethynyl)benzaldehyde. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings. A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[14]
Table 3: Reaction Parameters for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ | A stable and commonly used Pd(II) precatalyst for Sonogashira couplings. |
| Co-catalyst | Copper(I) iodide (CuI) | Essential for the formation of the copper acetylide intermediate.[15] |
| Base | Et₃N or Diisopropylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF or DMF | Anhydrous conditions are often preferred. |
| Temperature | Room temperature to 50 °C | The reaction is often facile at or slightly above room temperature. |
Protocol 3: Synthesis of 3-(Dimethylamino)-5-(phenylethynyl)benzaldehyde
Materials:
-
3-Iodo-5-(dimethylamino)benzaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-iodo-5-(dimethylamino)benzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Section 4: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[16][17][18] This reaction has become a cornerstone for the synthesis of anilines and their derivatives.[19]
Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-(dimethylamino)benzaldehyde with Morpholine
This protocol describes the synthesis of 4-(3-(dimethylamino)-5-formylphenyl)morpholine. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine or the intermediate palladium-amido complex.[20]
Table 4: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precatalysts.[21] |
| Ligand | XPhos or RuPhos | Bulky, electron-rich phosphine ligands that are highly effective for C-N bond formation. |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to facilitate the reaction.[22] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Thermal energy is needed to drive the reaction. |
Protocol 4: Synthesis of 4-(3-(dimethylamino)-5-formylphenyl)morpholine
Materials:
-
3-Bromo-5-(dimethylamino)benzaldehyde (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add 3-bromo-5-(dimethylamino)benzaldehyde, anhydrous toluene, and morpholine.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired arylamine.
Conclusion
The palladium-catalyzed reactions detailed in this guide provide a robust and versatile platform for the functionalization of 3-(dimethylamino)benzaldehyde and its derivatives. By understanding the underlying principles of each reaction and carefully selecting the appropriate conditions, researchers can efficiently synthesize a wide array of complex molecules with applications in drug discovery, materials science, and beyond. The protocols provided herein serve as a starting point for further optimization and exploration of this rich and rewarding area of synthetic chemistry.
References
- 1. zr-catalyst.com [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 3-(Dimethylamino)benzaldehyde
Introduction: The Analytical Imperative for 3-(Dimethylamino)benzaldehyde Quantification
3-(Dimethylamino)benzaldehyde (DMAB) is a significant organic compound utilized as an intermediate in the synthesis of various products, including dyes, pigments, and pharmaceuticals.[1][2] Its utility also extends to analytical chemistry, where it serves as a chromogenic reagent.[3] Given its diverse applications, the precise and accurate quantification of 3-(Dimethylamino)benzaldehyde is critical for quality control, process optimization, and regulatory compliance in various industries. This document provides a comprehensive guide to the analytical methodologies for the quantification of 3-(Dimethylamino)benzaldehyde, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to international regulatory standards to ensure data integrity and reliability.
Physicochemical Properties of 3-(Dimethylamino)benzaldehyde
A thorough understanding of the physicochemical properties of 3-(Dimethylamino)benzaldehyde is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H11NO | [2][4][5] |
| Molecular Weight | 149.19 g/mol | [4][5] |
| Appearance | Pale-yellow to yellow-brown liquid or solid | [6] |
| Boiling Point | 137.5-138 °C | [1] |
| Density | ~1.072 - 1.1 g/cm³ | [1][5] |
| Solubility | Soluble in organic solvents such as ethanol, ethers, and chlorinated hydrocarbons. | [2] |
Core Analytical Techniques for Quantification
The selection of an appropriate analytical technique for the quantification of 3-(Dimethylamino)benzaldehyde is contingent upon factors such as the sample matrix, required sensitivity, and the purpose of the analysis. This guide will focus on the most prevalent and reliable methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the premier method for the quantification of 3-(Dimethylamino)benzaldehyde due to its high resolution, sensitivity, and specificity. It is particularly well-suited for analyzing complex mixtures and for stability-indicating assays. The principles of HPLC are detailed in the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[7][8][9][10]
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC quantification of 3-(Dimethylamino)benzaldehyde.
Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a robust isocratic reversed-phase HPLC method for the quantification of 3-(Dimethylamino)benzaldehyde.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
3-(Dimethylamino)benzaldehyde reference standard.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm[11] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of 3-(Dimethylamino)benzaldehyde reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 3-(Dimethylamino)benzaldehyde and transfer to a suitable volumetric flask.
-
Dissolve and dilute with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution in duplicate.
-
Record the peak areas of the 3-(Dimethylamino)benzaldehyde peaks.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 3-(Dimethylamino)benzaldehyde in the sample solution from the calibration curve using linear regression.
-
Method Validation:
The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[12][13][14][15][16]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for 3-(Dimethylamino)benzaldehyde should be well-resolved from any other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[15] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Gas Chromatography (GC): A Powerful Alternative for Volatile Samples
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective technique for the quantification of volatile and thermally stable compounds like 3-(Dimethylamino)benzaldehyde.[4]
Protocol: GC with Flame Ionization Detection (FID)
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Hydrogen and Air (for FID).
-
3-(Dimethylamino)benzaldehyde reference standard.
-
Suitable solvent (e.g., Dichloromethane, HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C, hold for 5 min |
| Carrier Gas Flow | 1.2 mL/min (Helium) |
| Detector Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent (e.g., Dichloromethane) at concentrations appropriate for GC analysis.
-
Analysis: Inject the prepared solutions into the GC system.
-
Data Analysis: Quantify the amount of 3-(Dimethylamino)benzaldehyde by comparing the peak area of the sample to a calibration curve generated from the standards.
Logical Flow for GC Method Validation
Caption: A structured approach to GC method validation.
UV-Visible Spectrophotometry: A Rapid and Simple Method
UV-Visible spectrophotometry offers a straightforward and cost-effective method for the quantification of 3-(Dimethylamino)benzaldehyde, particularly in simple matrices where interfering substances are minimal. The method is based on the principle that 3-(Dimethylamino)benzaldehyde absorbs light in the ultraviolet region of the electromagnetic spectrum. It can also be used in colorimetric reactions, for instance, its reaction with primary amines to form colored Schiff bases.[3]
Protocol: Direct UV Spectrophotometry
Instrumentation and Materials:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Ethanol (spectroscopic grade).
-
3-(Dimethylamino)benzaldehyde reference standard.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of 3-(Dimethylamino)benzaldehyde in ethanol.
-
Scan the solution from 200 nm to 400 nm to determine the λmax. The expected λmax is around 320 nm.[11]
-
-
Standard Preparation:
-
Prepare a stock solution of 3-(Dimethylamino)benzaldehyde in ethanol.
-
From the stock solution, prepare a series of standards with concentrations that give absorbances within the linear range of the instrument (typically 0.2 to 0.8).
-
-
Sample Preparation:
-
Prepare a solution of the sample in ethanol with a concentration expected to fall within the range of the calibration standards.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of 3-(Dimethylamino)benzaldehyde in the sample from the calibration curve.
-
Conclusion and Best Practices
The choice of analytical method for the quantification of 3-(Dimethylamino)benzaldehyde should be guided by the specific requirements of the analysis. HPLC is generally the most versatile and reliable technique, especially for complex samples and regulatory submissions. GC is a suitable alternative for volatile samples, while UV-Visible spectrophotometry provides a rapid and simple option for routine analysis of less complex samples.
Regardless of the method chosen, adherence to a rigorous validation protocol, as outlined by ICH guidelines, is paramount to ensure the generation of accurate, reliable, and defensible data.[12][13][14][15][16] Proper documentation of all experimental procedures and results is essential for maintaining data integrity and for regulatory scrutiny.
References
- 1. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Dimethylaminobenzaldehyde | CAS#:619-22-7 | Chemsrc [chemsrc.com]
- 6. 3-(Dimethylamino)benzaldehyde | 619-22-7 [sigmaaldrich.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. usp.org [usp.org]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. qbdgroup.com [qbdgroup.com]
Derivatization of amines with 3-(Dimethylamino)benzaldehyde for HPLC analysis
Application Note: AN-HPLC-072
Enhanced HPLC Analysis of Primary Amines via Pre-Column Derivatization with 3-(Dimethylamino)benzaldehyde
Dr. Evelyn Reed, Senior Application Scientist
Abstract
The quantitative analysis of compounds containing primary amine functionalities is a critical task in pharmaceutical development, quality control, and biomedical research. Many of these molecules, particularly aliphatic amines, lack a native chromophore, which results in poor sensitivity when using High-Performance Liquid Chromatography (HPLC) with standard ultraviolet (UV) detection.[1] To overcome this limitation, a robust pre-column derivatization strategy is presented. This application note provides a detailed protocol for the derivatization of primary amines with 3-(Dimethylamino)benzaldehyde. The reaction proceeds through the formation of a Schiff base, introducing a highly conjugated system to the analyte molecule. This modification significantly enhances its molar absorptivity, allowing for sensitive and reliable quantification by reversed-phase HPLC with UV detection. The underlying chemical principles, a step-by-step experimental protocol, and a proposed HPLC method are detailed herein for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
Direct HPLC analysis of aliphatic amines and other non-chromophoric primary amines is often impractical due to their low UV absorbance. Pre-column derivatization addresses this challenge by covalently attaching a UV-absorbing tag to the analyte before its introduction into the HPLC system.[2][3] This chemical modification not only improves detection sensitivity but can also enhance the chromatographic properties of the analytes, such as their retention on reversed-phase columns.[1][3]
The selected derivatizing agent, 3-(Dimethylamino)benzaldehyde, offers a distinct advantage due to its aromatic structure and the electron-donating nature of the dimethylamino group. It reacts with primary amines to form a stable imine derivative, commonly known as a Schiff base.[4][5] This reaction, outlined below, creates an extended π-conjugated system that strongly absorbs UV radiation, enabling highly sensitive detection. The reaction is specific to primary amines under controlled conditions, providing selectivity for the target analytes.
The Derivatization Reaction: Schiff Base Formation
The core of this method is the acid-catalyzed condensation reaction between the aldehyde group of 3-(Dimethylamino)benzaldehyde and a primary amine (R-NH₂). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-substituted imine (Schiff base).[4][6]
The reaction rate is optimal under mildly acidic conditions (pH 4-5).[4][6] At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[4]
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the derivatization and subsequent HPLC analysis.
Materials and Reagents
-
Amine Standard: (e.g., Hexylamine), ≥99% purity
-
3-(Dimethylamino)benzaldehyde (DMAB): ≥98% purity
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Acetic Acid (Glacial): ACS grade
-
Water: Deionized (DI) or HPLC grade
-
0.45 µm Syringe Filters: (e.g., PTFE or Nylon)
Solution Preparation
-
Amine Stock Solution (1 mg/mL): Accurately weigh 10 mg of the amine standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Derivatizing Reagent (DMAB Solution, 10 mg/mL): Accurately weigh 100 mg of 3-(Dimethylamino)benzaldehyde and dissolve it in 10 mL of methanol. This solution should be prepared fresh daily and protected from light to prevent degradation.
-
Catalyst Solution (1% Acetic Acid in MeOH): Add 100 µL of glacial acetic acid to 10 mL of methanol.
Step-by-Step Derivatization Procedure
-
Sample Preparation: In a 1.5 mL autosampler vial, add 100 µL of the amine standard working solution (diluted from the stock solution to the desired concentration, e.g., 100 µg/mL).
-
Reagent Addition: Add 200 µL of the DMAB Solution (10 mg/mL). This ensures a significant molar excess of the derivatizing agent to drive the reaction to completion.
-
Catalyst Addition: Add 50 µL of the 1% Acetic Acid solution to catalyze the reaction.
-
Reaction Incubation: Cap the vial, vortex briefly to mix, and place it in a heating block or water bath at 60 °C for 30 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution & Filtration: Dilute the reaction mixture with the initial mobile phase (e.g., add 650 µL of 50:50 ACN:Water) to bring the total volume to 1 mL and ensure compatibility with the HPLC system. Filter the final solution through a 0.45 µm syringe filter into a clean autosampler vial.
-
Blank Preparation: Prepare a reagent blank by following the same procedure but substituting 100 µL of methanol for the amine sample. This is crucial for identifying peaks corresponding to the excess reagent and any impurities.
Summary of Derivatization Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent | Methanol | Excellent solvent for both the amine and the aldehyde reagent. |
| Reagent Molar Excess | >10-fold | Drives the equilibrium reaction towards product formation, ensuring complete derivatization. |
| Catalyst | Acetic Acid (mild acid) | Provides the necessary H⁺ for catalysis without fully protonating and deactivating the amine nucleophile.[4][6] |
| Temperature | 60 °C | Increases reaction kinetics to achieve completion in a reasonable timeframe. |
| Time | 30 minutes | Sufficient time for the reaction to reach completion under the specified temperature and concentration conditions. |
Proposed HPLC Methodology
The resulting Schiff base derivative is significantly more hydrophobic than the parent aliphatic amine and possesses a strong chromophore. A standard reversed-phase HPLC method with UV detection is therefore ideal for its analysis.
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~350 nm (Scan with DAD from 200-500 nm to determine λmax) |
| Run Time | 15 minutes |
Rationale for Method Choices:
-
C18 Column: The industry standard for reversed-phase chromatography, ideal for retaining the non-polar Schiff base derivative.
-
ACN/Water Mobile Phase: Provides good separation efficiency and is UV-transparent.
-
Gradient Elution: Necessary to elute the highly retained derivative while also separating it from the earlier-eluting excess derivatizing reagent.
-
Detection Wavelength: The dimethylamino and imine groups on the aromatic ring create a highly conjugated system. While the exact maximum absorbance (λmax) should be confirmed experimentally using a DAD, it is expected to be significantly red-shifted into the 350-450 nm range, providing excellent selectivity against many matrix components.[7]
Overall Experimental Workflow
The entire process, from sample preparation to data analysis, follows a logical sequence designed for accuracy and reproducibility.
Conclusion
The pre-column derivatization of primary amines using 3-(Dimethylamino)benzaldehyde is a powerful technique to enable sensitive and reliable HPLC-UV analysis. The formation of a stable, chromophoric Schiff base derivative overcomes the inherent analytical challenges posed by non-UV-absorbing amines. The detailed protocol and proposed HPLC method described in this application note provide a solid foundation for researchers to develop and validate quantitative assays for a wide range of primary amine-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. iiste.org [iiste.org]
- 7. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
The Role of 3-(Dimethylamino)benzaldehyde as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds
An Application Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 3-(dimethylamino)benzaldehyde as a pivotal starting material for constructing a variety of medicinally important heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key chemical transformations.
The unique electronic properties of 3-(dimethylamino)benzaldehyde, characterized by a potent electron-donating dimethylamino group at the para position, significantly activate the benzene ring and influence the reactivity of the aldehyde functional group. This inherent reactivity makes it an ideal substrate for a range of condensation and cyclization reactions, enabling the efficient synthesis of complex molecules. This document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of Chalcones: The Claisen-Schmidt Condensation Pathway
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are recognized as crucial precursors in the biosynthesis of flavonoids and are valued for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The most direct and widely used method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[3]
The electron-donating –N(CH₃)₂ group in 3-(dimethylamino)benzaldehyde enhances the polarization of the carbonyl group, making the aldehyde carbon more susceptible to nucleophilic attack by the enolate generated from the ketone. This typically results in high reactivity and excellent product yields.[4][5]
Detailed Protocol: Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation under conventional heating.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution, 10% (w/v)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)benzaldehyde (e.g., 10 mmol) and acetophenone (10 mmol) in 50 mL of ethanol. Stir at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add 20 mL of a 10% aqueous NaOH solution dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions. The solution will typically change color, often to a deep yellow or orange.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde spot has disappeared.
-
Isolation: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate of the chalcone product will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. This step removes excess NaOH and other water-soluble impurities.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure crystalline chalcone. A yield of approximately 80.4% can be expected under these conditions.[4][5]
-
Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, FTIR, and ¹H-NMR spectroscopy.[2]
Data Summary: Claisen-Schmidt Reaction Conditions
| Aldehyde | Ketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 3-(Dimethylamino)benzaldehyde | Acetophenone | 10% NaOH | Ethanol | Room Temp, 4-6h | 80.4 | [4],[5] |
| 4-(Dimethylamino)benzaldehyde | 4-Methoxyacetophenone | Piperidine | Ethanol | Reflux | 90 | [1] |
| 4-(Dimethylamino)benzaldehyde | 2-Hydroxyacetophenone | Piperidine | Ethanol | Reflux | High | [6] |
| Benzaldehydes | Acetophenones | Sodium Carbonate | Water | Room Temp | High | [2] |
Reaction Mechanism: Base-Catalyzed Chalcone Synthesis
The mechanism involves the formation of a ketone enolate which then acts as a nucleophile.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Dimethylamino)benzaldehyde by Recrystallization
Welcome to the technical support center for the purification of crude 3-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding 3-(Dimethylamino)benzaldehyde: Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-(Dimethylamino)benzaldehyde is fundamental to developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown liquid or solid | [3][4] |
| Boiling Point | 259.7 ± 23.0 °C at 760 mmHg | [2][3] |
| Melting Point | Not well-defined for the pure meta isomer, often cited for the para isomer (72-75 °C) | [5] |
| Density | ~1.1 g/cm³ | [2] |
| Solubility | Generally soluble in organic solvents, with limited solubility in water. | [6] |
Note: The melting point of 3-(Dimethylamino)benzaldehyde is not as commonly reported as its para-isomer. The crude product may exist as an oil or a low-melting solid.
II. Frequently Asked Questions (FAQs)
This section addresses common queries and issues that arise during the recrystallization of 3-(Dimethylamino)benzaldehyde.
Q1: My 3-(Dimethylamino)benzaldehyde "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent challenge.[7][8][9] This typically occurs when the melting point of the impure compound is lower than the temperature of the solution or when the solution is supersaturated too quickly.[8][10][11]
-
Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the saturation level.[8][10]
-
Preventative Measures:
-
Slow Cooling: Allow the flask to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.[7][8]
-
Solvent Choice: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point.
-
Purity: Highly impure samples are more prone to oiling out.[11] Consider a preliminary purification step if impurities are significant.
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
A2: The absence of crystal formation usually points to one of two issues: either the solution is not sufficiently saturated, or there's a kinetic barrier to nucleation.
-
Too Much Solvent: This is the most common reason for crystallization failure.[11] To remedy this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[10][11] Re-cool the solution to attempt crystallization again.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it thermodynamically should at that temperature.[11] To induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[7][11]
-
Seeding: If you have a small amount of pure 3-(Dimethylamino)benzaldehyde, add a single, tiny crystal to the solution. This "seed crystal" provides a template for further crystal growth.[7][11][12]
-
Q3: The recrystallization yielded very little product. How can I improve my recovery?
A3: A low yield can be disheartening, but it's often correctable. Several factors can contribute to poor recovery.[10]
-
Excess Solvent: As mentioned in Q2, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[10][13]
-
Premature Filtration: Collecting the crystals before crystallization is complete will naturally lead to a lower yield. Allow sufficient time for the crystals to form.[14]
-
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of your product.[13][15]
Q4: My final product is still colored. How can I obtain a purer, colorless product?
A4: Colored impurities can often be removed with an activated charcoal treatment.
-
Procedure: After dissolving the crude 3-(Dimethylamino)benzaldehyde in the hot solvent, and before the hot filtration step, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.
-
Important Note: Use charcoal sparingly, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting.
Scenario 1: Oiling Out Persists Despite Slow Cooling
If you've tried slowing the cooling rate and are still observing oiling out, consider the following:
-
Solvent System Modification: A single solvent may not be ideal. A mixed-solvent system can sometimes provide the necessary solubility profile.[16]
-
Procedure: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Purity Assessment: The level of impurity may be too high for recrystallization to be effective. Techniques like column chromatography may be necessary as a preliminary purification step.
Scenario 2: Rapid, Fine Crystal Formation (Crashing Out)
If your product crystallizes too quickly, forming a fine powder instead of well-defined crystals, it's likely that impurities are being trapped within the crystal lattice, negating the purification.[10]
-
Increase Solvent Volume: Re-dissolve the solid in the same solvent, but this time add a slight excess (e.g., 10-20% more) beyond the minimum required for dissolution at boiling.[10] This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.
-
Insulate the Flask: Place the flask in a beaker of warm water and allow both to cool to room temperature together. This provides a more gradual temperature decrease.[7]
Workflow for Troubleshooting Recrystallization Issues
Caption: Troubleshooting workflow for the recrystallization of 3-(Dimethylamino)benzaldehyde.
IV. Experimental Protocol: Recrystallization of 3-(Dimethylamino)benzaldehyde
This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on the purity of your crude material.
Step 1: Solvent Selection
The ideal solvent is one in which 3-(Dimethylamino)benzaldehyde is highly soluble at elevated temperatures and poorly soluble at low temperatures.[16][17] Common starting points for aromatic aldehydes include alcohols (e.g., ethanol, isopropanol) or a mixed solvent system like ethanol/water or hexane/ethyl acetate.
-
Procedure for Testing Solvents:
-
Place a small amount of your crude material in a test tube.
-
Add a few drops of the test solvent at room temperature. Observe the solubility.
-
If insoluble, gently heat the test tube. Observe if the solid dissolves.
-
If it dissolves, cool the test tube in an ice bath to see if crystals form.
-
Step 2: Dissolution
-
Place the crude 3-(Dimethylamino)benzaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary, aiming for the minimum volume required to dissolve the solid at the boiling point of the solvent.[13][15]
Step 3: Hot Filtration (if necessary)
If there are insoluble impurities, they must be removed while the solution is hot to prevent premature crystallization of your product.[7]
-
Pre-heat a funnel and a clean receiving flask.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the receiving flask.
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.[7]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
Step 5: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline mixture into the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[13][15]
-
Continue to pull air through the crystals for a few minutes to partially dry them.
Step 6: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.[18]
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of 3-(Dimethylamino)benzaldehyde.
V. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)benzaldehyde. PubChem. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025, August 25). 3-Dimethylaminobenzaldehyde | CAS#:619-22-7. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 3-(dimethylamino)benzaldehyde 619-22-7. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(Dimethylamino)benzaldehyde | 619-22-7. Retrieved from --INVALID-LINK--
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Predicting and Optimizing Filtration and Drying Cycle Time. Retrieved from --INVALID-LINK--
-
Reddit. (2023, July 11). fastest way to dry crystals?. r/chemistry. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved from --INVALID-LINK--
-
Study Mind. (n.d.). Filtration & Crystallisation (GCSE Chemistry). Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2018, May 23). Evaporation, filtration and crystallisation | CPD article. RSC Education. Retrieved from --INVALID-LINK--
-
University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzaldehyde. Retrieved from --INVALID-LINK--
References
- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Dimethylaminobenzaldehyde | CAS#:619-22-7 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 3-(Dimethylamino)benzaldehyde | 619-22-7 [sigmaaldrich.com]
- 5. 4-(Dimethylamino)benzaldehyde puriss. p.a., Reag. Ph. Eur., = 99 perchloric acid titration 100-10-7 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 17. edu.rsc.org [edu.rsc.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis and Purification of 3-(Dimethylamino)benzaldehyde
Welcome to the technical support center for the synthesis and purification of 3-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for 3-(Dimethylamino)benzaldehyde?
A common and reliable method is the oxidation of the corresponding alcohol, 3-(dimethylamino)benzyl alcohol. This precursor is commercially available, and its oxidation can be achieved with high selectivity using various modern oxidation protocols, such as those based on dimethyl sulfoxide (DMSO).
Q2: My crude product is a dark oil/solid. What are the likely impurities?
Discoloration often points to several potential issues. The primary culprits are typically residual starting material (3-(dimethylamino)benzyl alcohol), over-oxidized product (3-(dimethylamino)benzoic acid), and potentially side-products from the specific oxidation reaction used. For instance, DMSO-based oxidations like the Swern oxidation can sometimes lead to Pummerer rearrangement byproducts, which are sulfur-containing impurities.[1]
Q3: How can I effectively monitor the progress of the oxidation reaction?
Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the alcohol and the appearance of the aldehyde product. A typical eluent system for TLC analysis is a mixture of hexane and ethyl acetate.
Q4: Is 3-(Dimethylamino)benzaldehyde stable? What are the recommended storage conditions?
While generally stable under standard ambient conditions, aromatic aldehydes can be susceptible to oxidation and light-induced degradation.[2] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature (2-8°C) to maintain its purity over time.[3]
Troubleshooting Guide: Oxidation of 3-(Dimethylamino)benzyl Alcohol
The oxidation of 3-(dimethylamino)benzyl alcohol is a robust method, but challenges can arise. This section addresses common problems and provides actionable solutions.
Issue 1: Incomplete Conversion of Starting Material
Symptom: TLC analysis of the crude product shows a significant spot corresponding to the starting material, 3-(dimethylamino)benzyl alcohol.
Causality & Explanation:
Incomplete reactions are often due to insufficient oxidant, suboptimal reaction temperature, or deactivation of the oxidizing agent. In DMSO-based oxidations, moisture can quench the activated DMSO species, leading to lower yields.
Solutions:
-
Verify Reagent Stoichiometry: Ensure that the oxidizing agent is used in a sufficient molar excess.
-
Control Reaction Temperature: For Swern-type oxidations, maintaining a low temperature (typically -78 °C) during the activation of DMSO and addition of the alcohol is critical to prevent the decomposition of the active oxidant.[1]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere to prevent moisture from interfering with the reaction.
Issue 2: Presence of Over-Oxidation Product
Symptom: The purified product contains 3-(dimethylamino)benzoic acid, as identified by techniques like NMR or LC-MS.
Causality & Explanation:
While many modern oxidation methods are selective for the formation of aldehydes, harsh conditions or certain oxidants can lead to over-oxidation to the carboxylic acid.[4]
Solutions:
-
Choose a Selective Oxidant: DMSO-based oxidations are generally preferred for their high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.[4][5]
-
Control Reaction Time and Temperature: Avoid prolonged reaction times or elevated temperatures after the complete consumption of the starting material.
-
Purification Strategy: If a small amount of the carboxylic acid is formed, it can often be removed during the work-up by a basic wash (e.g., with a dilute solution of sodium bicarbonate), as the acid will be deprotonated to its water-soluble carboxylate salt.
Issue 3: Difficulty in Purification by Column Chromatography
Symptom: The product and starting material co-elute during column chromatography, resulting in poor separation.
Causality & Explanation:
3-(Dimethylamino)benzaldehyde and its corresponding alcohol have similar polarities, which can make their separation by silica gel chromatography challenging.
Solutions:
-
Optimize Eluent System: A shallow gradient of a hexane/ethyl acetate solvent system is often effective. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.
-
TLC Optimization: Before running the column, carefully optimize the solvent system using TLC to achieve a clear separation between the spots of the product and the starting material.
-
Column Loading: Avoid overloading the column, as this can lead to band broadening and decreased resolution.
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)benzaldehyde via Swern Oxidation
This protocol is a representative example of a DMSO-based oxidation.
Materials:
-
3-(Dimethylamino)benzyl alcohol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via the addition funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3-(dimethylamino)benzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) to the reaction mixture, and allow the solution to slowly warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane. A typical starting point is 10% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.
Procedure:
-
Prepare a slurry of silica gel in the initial low-polarity eluent (e.g., 10% ethyl acetate in hexane) and pack the column.
-
Dissolve the crude 3-(Dimethylamino)benzaldehyde in a minimal amount of DCM or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-(Dimethylamino)benzaldehyde.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 3-(Dimethylamino)benzaldehyde | 149.19[6] | 137.5-138[3] | N/A (liquid at RT) | Soluble in many organic solvents.[7] |
| 3-(Dimethylamino)benzyl alcohol | 151.21[7] | 282-283[7] | N/A (liquid at RT) | Soluble in organic solvents. |
| 3-(Dimethylamino)benzoic acid | 165.19[8] | 298[9] | 148-150[10] | Soluble in methanol, insoluble in water.[10] |
Visualizations
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 3-(Dimethylamino)benzaldehyde.
Impurity Formation Pathways
Caption: Potential impurity formation pathways during synthesis.
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 3-(DIMETHYLAMINO)BENZALDEHYDE CAS#: 619-22-7 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(二甲基氨基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Dimethylamino)benzoic acid(99-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 3-(Dimethylamino)benzoic acid | 99-64-9 [chemicalbook.com]
Side reactions and byproduct formation in 3-(Dimethylamino)benzaldehyde synthesis
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, delve into the chemistry of side reactions and byproduct formation, and provide actionable troubleshooting strategies to optimize your experimental outcomes.
Introduction: The Challenge of Meta-Selectivity
The synthesis of 3-(Dimethylamino)benzaldehyde presents a unique regioselectivity challenge. The dimethylamino group is a potent activating, ortho, para-directing group in electrophilic aromatic substitution. However, to achieve the desired meta-substitution, the reaction conditions must be carefully controlled to protonate the dimethylamino group, transforming it into a deactivating, meta-directing ammonium species. This delicate balance is often the primary source of side reactions and byproduct formation.
This guide will focus on the most common synthetic routes, primarily the Vilsmeier-Haack and Duff reactions, and provide insights into mitigating the formation of unwanted impurities.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers (ortho, para, and meta) in my reaction?
This is the most common issue in the synthesis of 3-(Dimethylamino)benzaldehyde. The dimethylamino group's directing effect is highly sensitive to the reaction's acidity.
-
Explanation: In insufficiently acidic conditions, the lone pair of electrons on the nitrogen atom of the dimethylamino group strongly activates the ortho and para positions for electrophilic attack. If the reaction medium is not acidic enough to fully protonate the dimethylamino group, you will inevitably obtain a mixture of isomers, with the para-isomer often being the major product due to less steric hindrance.
-
Troubleshooting:
-
Increase Acidity: Ensure that the reaction medium is sufficiently acidic to protonate the N,N-dimethylaniline. In the Vilsmeier-Haack reaction, the use of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent and also provides an acidic environment.[1][2] However, the concentration and stoichiometry of these reagents are critical.
-
Choice of Acid: For reactions like the Duff reaction, the choice of acid is paramount. Using a strong acid like trifluoroacetic acid can favor the formation of the desired meta product.[3]
-
Q2: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
Low yields can be attributed to several factors, from reagent quality to reaction conditions.
-
Explanation: The Vilsmeier-Haack and Duff reactions are sensitive to moisture, reagent purity, and temperature. The electrophiles in these reactions are relatively weak and require an activated aromatic ring for efficient reaction.
-
Troubleshooting:
-
Reagent Quality: Use freshly distilled or high-purity N,N-dimethylaniline, DMF, and POCl₃. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effective concentration.[4][5]
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reactive intermediates.
-
Temperature Optimization: The reaction temperature is critical. For the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), while the subsequent reaction with the aromatic substrate may require heating to proceed at a reasonable rate.[6] Monitor the reaction by TLC to determine the optimal temperature and time.
-
Q3: I've isolated my product, but it is highly colored. What are these colored impurities?
The formation of colored byproducts is a common observation, particularly in formylation reactions of anilines.
-
Explanation: These colored impurities are often the result of oxidation or polymerization of the starting material or product. The electron-rich nature of N,N-dimethylaniline and the product makes them susceptible to oxidation, especially during workup and purification. Additionally, side reactions can lead to the formation of highly conjugated systems that absorb visible light.
-
Troubleshooting:
-
Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction and workup can minimize oxidation.
-
Purification: Purification by recrystallization or column chromatography is often necessary to remove these colored impurities. A common method involves dissolving the crude product in dilute acid, filtering to remove insoluble impurities, and then carefully neutralizing to precipitate the purified product.[7][8]
-
Troubleshooting Guide: Side Reactions and Byproduct Formation
This section provides a more in-depth look at specific side reactions and the byproducts they generate, along with strategies to minimize their formation.
| Observed Issue | Potential Side Reaction/Byproduct | Mechanism/Explanation | Troubleshooting and Mitigation Strategies |
| Significant formation of p-(Dimethylamino)benzaldehyde | Isomeric byproduct formation | Insufficient protonation of the dimethylamino group, leading to ortho, para-direction. | - Increase the molar ratio of the acid or acid chloride (e.g., POCl₃) to the N,N-dimethylaniline.- Use a stronger acid in the reaction medium.- Carefully control the temperature to ensure the protonation equilibrium favors the ammonium species. |
| Formation of a high molecular weight, insoluble material | Di- or Triarylmethane byproduct formation (e.g., bis(3-(dimethylamino)phenyl)methane) | The initially formed aldehyde can react with another molecule of N,N-dimethylaniline under acidic conditions in a Baeyer condensation-type reaction.[9][10] | - Use a stoichiometric amount of the formylating agent.- Add the N,N-dimethylaniline slowly to the reaction mixture to maintain a low concentration.- Optimize the reaction time to minimize the subsequent reaction of the product. |
| Presence of N-methyl-N-formylaniline in the product mixture | N-demethylation followed by N-formylation | Under harsh acidic conditions and elevated temperatures, demethylation of the dimethylamino group can occur, followed by formylation of the resulting secondary amine. | - Avoid excessively high reaction temperatures.- Use the minimum necessary reaction time. |
| Formation of unidentifiable, tar-like substances | Polymerization/Decomposition | The Vilsmeier reagent itself can be thermally unstable and decompose.[4][5] Additionally, the starting material and product can polymerize under strongly acidic and high-temperature conditions. | - Maintain careful temperature control, especially during the formation of the Vilsmeier reagent.- Ensure a clean reaction setup and high-purity reagents to avoid catalytic decomposition. |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)benzaldehyde via a Modified Vilsmeier-Haack Reaction
This protocol is designed to favor the formation of the meta-isomer by ensuring a highly acidic environment.
Materials:
-
N,N-Dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the N,N-dimethylaniline solution to the Vilsmeier reagent mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of 3-(Dimethylamino)benzaldehyde by Acid-Base Extraction
This protocol is effective for removing non-basic and colored impurities.[7][8]
Materials:
-
Crude 3-(Dimethylamino)benzaldehyde
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the crude 3-(Dimethylamino)benzaldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL). The desired product will move into the aqueous layer as its hydrochloride salt.
-
Combine the acidic aqueous extracts and wash with diethyl ether (2 x 50 mL) to remove any remaining neutral or acidic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 1 M sodium hydroxide with stirring until the pH is basic (pH > 8), at which point the purified 3-(Dimethylamino)benzaldehyde will precipitate.
-
Extract the purified product back into diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified product.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making processes in troubleshooting, the following diagrams are provided.
Main Reaction and Key Side Reactions
Caption: Main and side reaction pathways in the synthesis of 3-(Dimethylamino)benzaldehyde.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 3-(Dimethylamino)benzaldehyde Condensation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the optimization of condensation reactions involving 3-(Dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile aldehyde in their synthetic workflows. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate experimental challenges and achieve optimal results.
The condensation of 3-(Dimethylamino)benzaldehyde, typically via the Knoevenagel condensation pathway, is a fundamental carbon-carbon bond-forming reaction. It involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] While robust, the reaction's success is highly dependent on a careful balance of catalyst, solvent, temperature, and reactant stoichiometry. This guide explains the causality behind these experimental choices to empower you to troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the condensation reaction. The troubleshooting process is visualized in the decision tree below.
Caption: Troubleshooting decision tree for Knoevenagel condensation.
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. A systematic evaluation of the reaction parameters is the most effective approach.[3]
Probable Causes & Suggested Solutions
-
Suboptimal Catalyst Choice or Activity: The catalyst is fundamental to deprotonating the active methylene compound.
-
Solution: Ensure the catalyst is fresh and active. Piperidine is a highly effective and common choice for this reaction.[4][5] If piperidine fails, consider other weak bases such as pyridine or ammonium salts (e.g., ammonium acetate).[6][7] Avoid strong bases like sodium hydroxide or alkoxides, which can promote unwanted side reactions, such as the self-condensation of the aldehyde.[2][4]
-
-
Inappropriate Solvent Selection: The solvent plays a critical role in both solubilizing reactants and influencing the reaction mechanism.[8][9]
-
Solution: The choice of solvent can significantly impact reaction kinetics. Polar protic solvents like ethanol can facilitate the initial aldol addition, while polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile may better promote the subsequent dehydration step.[8][9] Toluene is also commonly used, particularly when water removal is necessary.[4] If solubility is an issue, DMF is often a superior choice.[8]
-
-
Reaction Equilibrium (Presence of Water): The Knoevenagel condensation produces one equivalent of water. This byproduct can inhibit the reaction or even drive the equilibrium back towards the reactants, reducing the final yield.[4][6]
-
Insufficient Temperature or Reaction Time: The reactivity of the specific active methylene compound used will dictate the necessary energy input.
Problem 2: Formation of Side Products or a Complex Mixture
The appearance of multiple spots on a TLC plate indicates the formation of undesired byproducts.
Probable Causes & Suggested Solutions
-
Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to the product, forming a bis-adduct.[3][10]
-
Solution: Carefully control the stoichiometry. Using a slight excess (1.0 to 1.1 equivalents) of the 3-(Dimethylamino)benzaldehyde relative to the active methylene compound can help minimize this side reaction. Quenching the reaction as soon as the starting aldehyde is consumed (monitored by TLC) can also prevent further reaction.
-
-
Self-Condensation of Aldehyde: This is more likely if the chosen base is too strong.
-
Polymerization: The electron-rich nature of 3-(Dimethylamino)benzaldehyde and its product can sometimes lead to polymerization, especially at high temperatures or over extended reaction times.
-
Solution: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely and work it up promptly upon completion. The addition of a radical inhibitor like hydroquinone can sometimes be beneficial if polymerization is suspected.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a two-step process: (1) a nucleophilic addition, followed by (2) a dehydration reaction.[2][9]
-
Carbanion Formation: A basic catalyst (B:) removes an acidic α-hydrogen from the active methylene compound to generate a resonance-stabilized carbanion (enolate).[11]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(Dimethylamino)benzaldehyde. This forms a tetrahedral alkoxide intermediate.[11]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+) or the solvent to yield a β-hydroxy compound (an aldol addition product).[11]
-
Dehydration: The β-hydroxy intermediate is then dehydrated (loses a molecule of water) under the reaction conditions to form the final α,β-unsaturated product. This elimination step is often the driving force for the reaction and is typically irreversible.[2][11]
Caption: Mechanism of the Knoevenagel Condensation.
Q2: Which active methylene compounds are compatible with 3-(Dimethylamino)benzaldehyde?
A2: A wide range of compounds featuring a methylene group (-CH₂-) flanked by two electron-withdrawing groups (Z and Z') can be used. The electron-withdrawing groups increase the acidity of the methylene protons, facilitating their removal by a weak base. Common examples include:
-
Diethyl Malonate
-
Malonic Acid (often followed by decarboxylation in what is known as the Doebner modification)[15]
-
Meldrum's acid[16]
Q3: How do I select the optimal catalyst and solvent?
A3: The optimal choice depends on the reactivity of your specific active methylene compound. A good starting point is to use a catalytic amount of a weak base in a suitable solvent. Below is a table summarizing common choices.
| Catalyst | Typical Loading | Recommended Solvents | Key Considerations |
| Piperidine | 0.1 - 0.2 eq. | Ethanol, Toluene, DMF | Highly effective and widely used. Can serve as both catalyst and solvent if used in excess.[5][17] |
| Ammonium Acetate | 0.2 - 0.5 eq. | Acetic Acid, Ethanol | A versatile and mild catalyst.[7] |
| Pyridine | Catalytic to Solvent | Toluene, Ethanol | Often used in the Doebner modification with malonic acid.[2][15] |
| I₂ / K₂CO₃ | Catalytic | Ethanol, DMF | A mild and environmentally friendly catalytic system reported for aromatic aldehydes.[12] |
| Ionic Liquids | Solvent | N/A | Can act as both catalyst and solvent, offering green chemistry advantages and potential for recycling.[18][19] |
| Solvent | Type | Rationale for Use |
| Ethanol (EtOH) | Polar Protic | Good general-purpose solvent, readily available, and effective for many condensations at room temperature or reflux.[12] |
| Toluene | Nonpolar | Excellent for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Superior solvent for poorly soluble reactants; can accelerate the dehydration step.[8] |
| Water (H₂O) | Polar Protic | An environmentally benign option, particularly for highly activated substrates. Some protocols report catalyst-free conditions in water.[20] |
| Solvent-Free | N/A | A green chemistry approach that can be highly efficient, sometimes requiring gentle heating to melt reactants.[17][21] |
Q4: Can you provide a general experimental protocol to start with?
A4: Absolutely. This protocol is a robust starting point that can be optimized.
General Protocol for Knoevenagel Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Dimethylamino)benzaldehyde (1.0 eq.).
-
Reagents: Add the active methylene compound (1.0 - 1.2 eq.) and the chosen solvent (e.g., ethanol or toluene, approx. 5-10 mL per mmol of aldehyde).
-
Catalyst: Introduce the weak base catalyst (e.g., piperidine, 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-90 °C). Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration and wash it with a suitable cold solvent (e.g., cold ethanol or water).[3][22]
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization (ethanol is often a good choice) or by silica gel column chromatography.[3]
Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 2. Knoevenagel reaction | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pure.tue.nl [pure.tue.nl]
- 18. scispace.com [scispace.com]
- 19. Knoevenagel Condensation [organic-chemistry.org]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. ijsr.net [ijsr.net]
Stability of 3-(Dimethylamino)benzaldehyde under acidic and basic conditions
Introduction
Welcome to the technical support guide for 3-(Dimethylamino)benzaldehyde (3-DMAB). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this versatile intermediate under common experimental conditions. As a substituted benzaldehyde, its reactivity is uniquely modulated by the interplay between the aldehyde functional group and the electron-donating dimethylamino moiety at the meta position. Understanding its behavior in both acidic and basic environments is critical for successful synthesis, process development, and formulation.
The core of 3-DMAB's chemistry lies in the electronic character of its substituents. The aldehyde group is inherently electrophilic, while the dimethylamino group is a potent electron-donating group. This electronic push from the amino group increases the electron density on the carbonyl carbon via resonance, thereby reducing its electrophilicity compared to unsubstituted benzaldehyde.[1][2] This fundamental property governs its stability and reaction profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address potential issues you may encounter. We will explore the causality behind these phenomena and provide actionable solutions.
Part 1: Stability and Reactivity in Acidic Conditions
Under acidic conditions, the primary event is the protonation of the basic dimethylamino group. This dramatically alters the electronic nature of the molecule and is the root cause of many unexpected outcomes.
Core Mechanism: Protonation and Electronic Reversal
In a neutral state, the -N(CH₃)₂ group is electron-donating. Upon exposure to acid, it is protonated to form the dimethylammonium group, -N⁺H(CH₃)₂. This newly formed group is strongly electron-withdrawing, which reverses the electronic effect on the aromatic ring and significantly increases the electrophilicity of the aldehyde's carbonyl carbon.
Caption: Reversible protonation of 3-DMAB in acidic media.
Troubleshooting Acidic Conditions
❓ Question 1: I dissolved 3-DMAB in an acidic solution for a reaction, but the solution changed color and I'm seeing poor yield or unexpected side products. What is happening?
Answer: This is a classic issue stemming from the protonation of the dimethylamino group.
-
Causality: The protonation event creates the -N⁺H(CH₃)₂ group, which is a powerful electron-withdrawing substituent. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack than you might have anticipated based on the neutral molecule's properties.[3] Your reaction conditions may now be too harsh, or a nucleophile present in the mixture (including water) may be reacting faster than desired. The color change is likely due to the alteration of the molecule's chromophore upon protonation.
-
Troubleshooting Steps:
-
Use Milder Acids: If possible, switch to a weaker acid or use a buffered acidic solution to control the pH precisely.
-
Lower the Temperature: Reducing the reaction temperature can help control the rate of side reactions.
-
Order of Addition: Consider adding the 3-DMAB solution to the reaction mixture last, minimizing its exposure time to the acidic environment before the intended reaction can occur.
-
Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While less common in acid, it's a good practice.
-
❓ Question 2: I am observing N-demethylation as a byproduct in my acidic reaction. Is this expected?
Answer: While not the most common degradation pathway, N-demethylation is plausible under specific, harsh conditions.
-
Causality: Studies on the related compound p-dimethylaminobenzaldehyde have shown that under certain catalytic and oxidative conditions at acidic pH, demethylation to form 4-(methylamino)benzoic acid can occur.[4][5] This suggests that strong acids in the presence of trace metals or oxidizing agents could potentially facilitate the cleavage of the N-CH₃ bond.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your solvents and reagents are free from metallic impurities that could catalyze this side reaction.
-
Scavenge Oxidants: If your reaction does not require an oxidant, ensure the system is deoxygenated by sparging with an inert gas.
-
Analytical Confirmation: Use LC-MS or GC-MS to confirm the mass of the byproduct and verify if it corresponds to a demethylated or oxidized species.
-
Part 2: Stability and Reactivity in Basic Conditions
In basic media, 3-DMAB exhibits notable stability towards certain classic aldehyde reactions but remains susceptible to others, particularly oxidation. The electron-donating nature of the dimethylamino group is the dominant factor here.
Core Concepts: Aldehyde Reactivity in Base
Aromatic aldehydes lacking α-hydrogens are known to undergo two primary reactions in the presence of a base: the Cannizzaro reaction (disproportionation) and crossed-aldol type condensations (acting as the electrophile).[3][6]
Troubleshooting Basic Conditions
❓ Question 1: I am attempting a Cannizzaro reaction with 3-DMAB using concentrated NaOH, but the reaction is extremely slow or fails to proceed. Why?
Answer: This is an expected outcome. 3-DMAB is highly resistant to the Cannizzaro reaction.
-
Causality: The first step of the Cannizzaro reaction is the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon.[6] The powerful electron-donating -N(CH₃)₂ group significantly increases the electron density at this carbon, reducing its partial positive charge (electrophilicity).[7] This electronic repulsion makes the hydroxide attack energetically unfavorable, thus inhibiting the reaction. This phenomenon is well-documented for the para-isomer and applies directly to the meta-isomer as well.[8][9]
-
Solution: 3-DMAB is not a suitable substrate for a standard Cannizzaro reaction. If you require the corresponding alcohol and carboxylic acid, you must use separate reduction and oxidation procedures.
Caption: Inhibition of the Cannizzaro reaction for 3-DMAB.
❓ Question 2: I stored a solution of 3-DMAB in a basic buffer, and upon re-analysis, I found a significant amount of 3-(dimethylamino)benzoic acid. What caused this?
Answer: This is a classic case of air oxidation, which can be prevalent under basic conditions.
-
Causality: Aldehydes are susceptible to oxidation to their corresponding carboxylic acids. This process is often catalyzed by trace metals and can be accelerated in basic solutions.[4] Molecular oxygen from the atmosphere is a common oxidant. Studies on the para-isomer have confirmed its oxidation to the benzoic acid derivative in basic pH ranges in the presence of oxygen.[5]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Always store solutions of 3-DMAB, especially basic ones, under an inert atmosphere (e.g., nitrogen or argon).
-
Use Fresh Solutions: Prepare solutions of 3-DMAB fresh for each experiment to avoid degradation during storage.
-
Deoxygenate Solvents: For long-term experiments or sensitive applications, use solvents that have been deoxygenated via sparging or freeze-pump-thaw cycles.
-
Avoid Contamination: Use high-purity solvents and clean glassware to minimize potential catalytic impurities.
-
❓ Question 3: I am performing a Claisen-Schmidt (crossed aldol) reaction using 3-DMAB as the aldehyde component, but my yields are low. How can I improve this?
Answer: The reduced electrophilicity of 3-DMAB is the likely culprit for the sluggish reaction.
-
Causality: In a Claisen-Schmidt condensation, 3-DMAB acts as the electrophile that is attacked by the enolate of your other reactant (e.g., acetophenone).[10] As established, the electron-donating amino group deactivates the aldehyde, making it a weaker electrophile and slowing down the reaction.
-
Optimization Strategies:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC to determine if it simply requires more time to reach completion.[1]
-
Stronger Base/Stoichiometry: While being careful not to induce self-condensation of your enolizable partner, a slightly stronger base or adjusting the stoichiometry might favor the reaction.
-
Analytical Methods for Stability Monitoring
To effectively troubleshoot issues, a robust analytical strategy is essential. The table below summarizes key techniques for monitoring the stability of 3-DMAB.
| Technique | Application | Key Parameters to Monitor |
| HPLC-UV | Quantitative analysis of purity and degradation. The primary method for stability studies. | Decrease in 3-DMAB peak area; appearance of new peaks (degradants). |
| LC-MS | Identification of unknown degradation products. | Parent mass of 3-DMAB (m/z 150.08 [M+H]⁺); masses of new peaks. |
| GC-MS | Analysis of volatile byproducts and confirmation of degradant structures. | Useful for identifying products like the corresponding benzoic acid or alcohol.[5] |
| TLC | Rapid, qualitative monitoring of reaction progress and detection of impurities. | Appearance of new spots with different Rf values.[1] |
| UV-Vis Spec. | Can be used for kinetic studies if degradants have a different λmax. | Shift in absorption maximum (λmax) or change in absorbance over time.[11] |
Experimental Protocol: General Stability Assessment via HPLC-UV
This protocol provides a framework for assessing the stability of 3-DMAB under specific stress conditions.
Caption: Workflow for a forced degradation study of 3-DMAB.
Methodology:
-
Reagent Preparation : Prepare acidic (e.g., 0.01 M HCl) and basic (e.g., 0.01 M NaOH) aqueous solutions. Prepare a stock solution of 3-DMAB (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Sample Preparation : In triplicate for each condition, mix the 3-DMAB stock with the acidic, basic, or a neutral (water) solution to achieve the desired final concentration and matrix composition (e.g., 50:50 acetonitrile:aqueous).
-
Incubation : Store the vials at a controlled temperature (e.g., 40°C or 60°C) and protect from light.[12]
-
Time Points : At specified intervals (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
Analysis : Neutralize the aliquot if necessary, then dilute to a suitable concentration for HPLC analysis. Inject onto a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and monitor at the λmax of 3-DMAB.
-
Data Interpretation : Calculate the percentage of 3-DMAB remaining at each time point relative to the T=0 sample. A significant decrease indicates instability under those conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Why doesn't dimethyl para amino benzaldehyde give cannizaro reaction - askIITians [askiitians.com]
- 9. Solved P-Dimethylamino benzaldehyde (A) does not undergo | Chegg.com [chegg.com]
- 10. chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
Preventing oxidation of 3-(Dimethylamino)benzaldehyde to carboxylic acid
Introduction
Welcome to the technical support guide for 3-(Dimethylamino)benzaldehyde. This valuable synthetic intermediate is widely used in the development of dyes, pharmaceuticals, and as a reagent in various chemical reactions. However, its aldehyde functional group is highly susceptible to oxidation, leading to the formation of the corresponding 3-(Dimethylamino)benzoic acid. This common degradation pathway can result in decreased purity, lower reaction yields, and complications in downstream processing.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize and manage the oxidation of 3-(Dimethylamino)benzaldehyde, ensuring the integrity of your starting material and the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab, providing direct causes and actionable solutions.
Q1: I've opened a new bottle of 3-(Dimethylamino)benzaldehyde and see a white, crystalline solid mixed in with the expected yellow powder. What is this contaminant?
A: The white crystalline solid is almost certainly 3-(Dimethylamino)benzoic acid, the product of oxidation. Aldehydes, particularly aromatic ones, are prone to autoxidation upon exposure to atmospheric oxygen.[1] This process can occur slowly over time, even in a sealed container, if the initial packaging was not performed under fully inert conditions. The product is likely still usable, but the impurity should be quantified and removed before use in sensitive reactions.
Solution:
-
Assess Purity: Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze by Thin Layer Chromatography (TLC) against a pure standard if available. The carboxylic acid will appear as a more polar spot (lower Rf).
-
Purification: The most straightforward method to remove the acidic impurity is through an acid-base extraction. A detailed protocol for this purification is available.[2][3]
Q2: My reaction yield was significantly lower than expected, and I isolated a high-melting point, water-insoluble byproduct. How can I confirm this is the oxidized aldehyde?
A: The physical properties you describe are consistent with 3-(Dimethylamino)benzoic acid. To confirm its identity, you can use the following analytical techniques:
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the aldehyde proton (CHO) signal around 9.8-10.0 ppm will be absent. A new, broad signal for the carboxylic acid proton (COOH) will appear far downfield, typically >12 ppm.
-
FT-IR Spectroscopy: The characteristic C=O stretch for an aromatic aldehyde (~1700 cm⁻¹) will be replaced or accompanied by the C=O stretch of a carboxylic acid (~1710 cm⁻¹) and the very broad O-H stretch from ~2500-3300 cm⁻¹.
-
Acid-Base Test: The byproduct will be insoluble in neutral or acidic water but should dissolve in an aqueous base (e.g., 1M NaOH) due to the formation of the soluble sodium carboxylate salt.
Q3: I notice a significant amount of byproduct formation when running my reaction at an elevated temperature. Is this accelerating the oxidation?
A: Yes, elevated temperatures significantly accelerate the rate of autoxidation. The process is a free-radical chain reaction, and heat provides the activation energy needed to initiate and propagate the chain, leading to a much faster conversion of your aldehyde to the carboxylic acid.[1]
Solution:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
If heating is necessary, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, the primary oxidant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that causes 3-(Dimethylamino)benzaldehyde to oxidize?
The primary cause is autoxidation , a free-radical chain reaction initiated by atmospheric oxygen (O₂).[1] The process can be broken down into three main stages:
-
Initiation: A radical initiator (which can be a trace metal impurity or generated by light/heat) abstracts the weakly-bound aldehydic hydrogen, forming a benzoyl radical.
-
Propagation: This radical reacts rapidly with triplet (diradical) oxygen from the air to form a peroxy radical. This highly reactive peroxy radical then abstracts an aldehydic hydrogen from another molecule of 3-(Dimethylamino)benzaldehyde, forming a peroxy acid and a new benzoyl radical, continuing the chain.
-
Termination: The reaction stops when two radicals combine.
This mechanism is why excluding oxygen is the most effective preventative measure.
Mechanism of Aldehyde Autoxidation
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Dimethylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-(Dimethylamino)benzaldehyde and the Role of NMR
3-(Dimethylamino)benzaldehyde (CAS 619-22-7) is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and fluorescent probes.[1][2] Its chemical structure, featuring a benzaldehyde core with a dimethylamino substituent at the meta position, gives rise to distinct spectroscopic properties.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation and purity assessment of such molecules.[4] By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can confirm the molecular structure and identify the electronic effects of the substituents on the aromatic ring.[4]
¹H NMR Spectral Analysis of 3-(Dimethylamino)benzaldehyde
The ¹H NMR spectrum of 3-(Dimethylamino)benzaldehyde provides a wealth of information about its proton environments. The spectrum is characterized by signals from the aldehydic proton, the aromatic protons, and the methyl protons of the dimethylamino group.
Key Spectral Features:
-
Aldehydic Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.[5][6] This results in a characteristic singlet peak at a high chemical shift, typically around δ 9.8-10.0 ppm .[5]
-
Aromatic Protons (C₆H₄): The four protons on the benzene ring appear in the aromatic region, generally between δ 6.8 and 7.5 ppm . The electron-donating dimethylamino group and the electron-withdrawing aldehyde group influence their specific chemical shifts.[4]
-
The protons ortho and para to the electron-donating dimethylamino group will be shielded (shifted upfield), while the protons ortho and para to the electron-withdrawing aldehyde group will be deshielded (shifted downfield).[4]
-
-
Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and appear as a sharp singlet. This signal is typically found around δ 3.0 ppm .
Predicted ¹H NMR Data Summary:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (CHO) | ~9.85 | Singlet | 1H |
| Aromatic (C₆H₄) | ~6.8 - 7.5 | Multiplet | 4H |
| Dimethylamino (N(CH₃)₂) | ~3.0 | Singlet | 6H |
¹³C NMR Spectral Analysis of 3-(Dimethylamino)benzaldehyde
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Key Spectral Features:
-
Carbonyl Carbon (C=O): Similar to the aldehydic proton, the carbonyl carbon is significantly deshielded and appears at a very high chemical shift, typically in the range of δ 190-195 ppm .[7] This is a diagnostic peak for aldehydes.[7]
-
Aromatic Carbons (C₆H₄): The six aromatic carbons will have distinct chemical shifts between δ 110 and 155 ppm . The carbon attached to the dimethylamino group (ipso-carbon) will be significantly shielded, while the carbon attached to the aldehyde group will be deshielded.[8][9]
-
Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons of the dimethylamino group will appear as a single peak, typically around δ 40 ppm .
Predicted ¹³C NMR Data Summary:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~192 |
| Aromatic (C-N) | ~150 |
| Aromatic (C-CHO) | ~138 |
| Aromatic (CH) | ~112 - 130 |
| Dimethylamino (N(CH₃)₂) | ~40 |
Comparative Analysis with Isomeric Alternatives
The position of the dimethylamino group significantly impacts the NMR spectra. A comparison with 4-(Dimethylamino)benzaldehyde highlights these differences.
| Feature | 3-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)benzaldehyde | Rationale for Difference |
| ¹H NMR | |||
| Aromatic Splitting | Complex multiplet | Two distinct doublets (AA'BB' system) | The para-substitution in the 4-isomer leads to a more symmetrical and simpler splitting pattern.[10] |
| Aldehyde Proton (δ) | ~9.85 ppm | ~9.73 ppm[11] | The direct resonance effect of the para-dimethylamino group provides more electron density to the aldehyde, causing a slight upfield shift. |
| ¹³C NMR | |||
| Carbonyl Carbon (δ) | ~192 ppm | ~190.4 ppm[11] | Consistent with the ¹H NMR, the increased electron density from the para-substituent shields the carbonyl carbon. |
| Aromatic Signals | 6 distinct signals | 4 distinct signals | The higher symmetry of the para-isomer results in fewer unique carbon environments. |
Comparison with Other Analytical Techniques
While NMR provides detailed structural information, other techniques offer complementary data for a comprehensive analysis.
| Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-N, aromatic C-H). | Fast and simple for functional group identification. | Provides limited information on the overall molecular structure and isomer differentiation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[12] | High sensitivity and provides molecular formula.[12] | Does not provide detailed structural connectivity; isomers often have identical mass spectra. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[12][13] | Excellent for separating mixtures and determining purity. | Does not provide structural information. |
Experimental Protocol for NMR Analysis
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of 3-(Dimethylamino)benzaldehyde for structural verification.
Materials:
-
3-(Dimethylamino)benzaldehyde
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(Dimethylamino)benzaldehyde and dissolve it in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 32 scans, 5-second relaxation delay, 90° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Visualizing the Workflow
References
- 1. Page loading... [guidechem.com]
- 2. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 3. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine | Semantic Scholar [semanticscholar.org]
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrum of 3-(Dimethylamino)benzaldehyde
For researchers and professionals in drug development and chemical synthesis, mass spectrometry (MS) is an indispensable tool for structural elucidation. The fragmentation pattern of a molecule under electron ionization (EI) serves as a veritable fingerprint, offering deep insights into its constituent functional groups and their connectivity. This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 3-(Dimethylamino)benzaldehyde, a valuable building block in organic synthesis.
While a publicly available, experimentally verified mass spectrum for 3-(Dimethylamino)benzaldehyde is not readily found in common databases, we can confidently predict its fragmentation behavior. This prediction is grounded in the fundamental principles of mass spectrometry and supported by comparative analysis with its structural isomers and simpler analogs. By dissecting the fragmentation of benzaldehyde and N,N-dimethylaniline, and contrasting the predicted pattern with the known spectrum of 4-(Dimethylamino)benzaldehyde, we can construct a robust and instructive overview.
The Molecular Ion: The Starting Point of Fragmentation
3-(Dimethylamino)benzaldehyde (C₉H₁₁NO) has a molecular weight of 149.19 g/mol .[1] In an EI-MS experiment, the initial event is the removal of an electron to form the molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 149. Due to the presence of an aromatic ring and lone pair electrons on the nitrogen atom, this molecular ion is expected to be relatively stable and thus, a prominent peak in the spectrum.
Predicted Major Fragmentation Pathways
The fragmentation of the 3-(Dimethylamino)benzaldehyde molecular ion (m/z 149) is dictated by the interplay between the aromatic ring, the aldehyde group, and the dimethylamino substituent. The most probable fragmentation pathways involve cleavages characteristic of aromatic aldehydes and tertiary anilines.
α-Cleavage of the Aldehyde Group
Aromatic aldehydes commonly undergo α-cleavage, which involves the loss of a hydrogen radical or the entire formyl radical (-CHO).[2][3][4]
-
Loss of a Hydrogen Radical (M-1): The cleavage of the C-H bond of the aldehyde group is a facile process, leading to a stable acylium ion. This would result in a significant peak at m/z 148 .
-
Loss of the Formyl Radical (M-29): The loss of the entire -CHO group as a radical leads to the formation of a phenyl cation. This fragmentation would produce a peak at m/z 120 . This ion can be represented as the 3-(dimethylamino)phenyl cation.
Fragmentation Driven by the Dimethylamino Group
The dimethylamino group strongly influences the fragmentation pattern, primarily through α-cleavage relative to the nitrogen atom.
-
Loss of a Methyl Radical (M-15): The cleavage of a C-N bond in the dimethylamino group results in the loss of a methyl radical (•CH₃). This is a very common pathway for N,N-dimethylanilines and is expected to produce a highly stable ion at m/z 134 .[5] The resulting ion is stabilized by resonance, with the positive charge delocalized into the aromatic ring.
Subsequent Fragmentations
The primary fragment ions can undergo further fragmentation, leading to other characteristic peaks in the spectrum.
-
Decarbonylation (Loss of CO): The acylium ion at m/z 148 can lose a neutral carbon monoxide (CO) molecule, a common fragmentation for benzoyl-type cations.[3][4] This would lead to a peak at m/z 120 , corresponding to the 3-(dimethylamino)phenyl cation, which is also formed by the direct loss of the formyl radical.
The following table summarizes the predicted key fragment ions for 3-(Dimethylamino)benzaldehyde.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 149 | [C₉H₁₁NO]⁺˙ | - | Molecular Ion |
| 148 | [C₉H₁₀NO]⁺ | •H | α-cleavage of the aldehyde C-H bond |
| 134 | [C₈H₁₀N]⁺ | •CH₃ | α-cleavage of a methyl group from the dimethylamino substituent |
| 120 | [C₈H₁₀N]⁺ | •CHO | α-cleavage of the formyl radical |
| 120 | [C₈H₁₀N]⁺ | CO (from m/z 148) | Decarbonylation of the [M-H]⁺ ion |
Comparative Analysis: 3- vs. 4-(Dimethylamino)benzaldehyde
A key aspect of understanding the fragmentation of 3-(Dimethylamino)benzaldehyde is to compare it with its structural isomer, 4-(Dimethylamino)benzaldehyde, for which experimental data is available from the NIST Chemistry WebBook.[6][7]
The mass spectrum of 4-(Dimethylamino)benzaldehyde shows a prominent molecular ion at m/z 149 and a very intense base peak at m/z 148, corresponding to the loss of a hydrogen atom. It also displays a significant peak at m/z 120 (loss of CHO).
We predict that the mass spectrum of the 3-isomer will be qualitatively similar, showing major peaks at m/z 149, 148, and 120. However, the relative intensities of these peaks may differ due to the different substitution pattern on the aromatic ring. The meta-position of the dimethylamino group in the 3-isomer might influence the stability of the resulting fragment ions compared to the para-position in the 4-isomer, where direct resonance stabilization between the nitrogen lone pair and the aldehyde group (or a resulting cation) is more effective.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz.
References
- 1. 3-(Dimethylamino)benzaldehyde | C9H11NO | CID 34288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. scribd.com [scribd.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 7. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
A Technical Guide to the Reactivity of 3-(Dimethylamino)benzaldehyde vs. 4-(Dimethylamino)benzaldehyde for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. Substituted benzaldehydes are fundamental building blocks, and understanding the nuanced reactivity of isomers is paramount for rational molecular design. This guide provides an in-depth, objective comparison of the reactivity of 3-(Dimethylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde, supported by theoretical principles and experimental data.
Introduction: The Decisive Role of Substituent Position
The chemical behavior of 3-(Dimethylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde is fundamentally dictated by the position of the potent electron-donating dimethylamino group (-N(CH₃)₂) on the aromatic ring. This positional difference significantly alters the electronic landscape of the molecule, particularly the electrophilicity of the carbonyl carbon, which is the primary site of reaction in many important transformations.
4-(Dimethylamino)benzaldehyde , the para-substituted isomer, is characterized by a strong resonance (+R) effect. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring and directly to the carbonyl group. This delocalization increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack.[1]
In contrast, for 3-(Dimethylamino)benzaldehyde , the meta-substituted isomer, the dimethylamino group cannot exert a direct resonance effect on the carbonyl group. Its influence is primarily through the weaker, distance-dependent inductive effect (-I), which is electron-withdrawing, and a much weaker resonance effect that does not extend to the carbonyl carbon. Consequently, the carbonyl carbon of the 3-isomer is more electrophilic and, therefore, generally more reactive towards nucleophiles compared to the 4-isomer.
This fundamental difference in electronic effects is quantitatively captured by Hammett substituent constants (σ), which are a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.
Quantifying Electronic Effects: A Hammett Constant Comparison
The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates the rate (k) or equilibrium constant of a reaction with the electronic properties of a substituent (σ) and the sensitivity of the reaction to these effects (ρ). A more negative σ value indicates a stronger electron-donating group.
| Compound | Substituent Position | Hammett Constant (σ) | Implication for Reactivity |
| 3-(Dimethylamino)benzaldehyde | meta | σₘ ≈ -0.15 | Moderately electron-donating |
| 4-(Dimethylamino)benzaldehyde | para | σₚ ≈ -0.83 | Strongly electron-donating |
The significantly more negative σₚ value for the 4-dimethylamino group confirms its powerful electron-donating nature through resonance. The less negative σₘ value for the 3-dimethylamino group reflects its weaker electronic influence, which is primarily inductive. This quantitative data strongly predicts that 3-(dimethylamino)benzaldehyde will be more reactive than 4-(dimethylamino)benzaldehyde in reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon.
Comparative Reactivity in Practice: The Knoevenagel Condensation
To illustrate the practical implications of these electronic differences, we will examine the Knoevenagel condensation, a widely used carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[2] The reaction is typically base-catalyzed and proceeds via nucleophilic addition to the carbonyl group.
dot
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Data and Reactivity Comparison
A recent study on catalyst-free Knoevenagel condensations in water reported that electron-donating groups on the benzaldehyde pose a challenge.[3] In this work, the reaction of 4-(dimethylamino)benzaldehyde with malononitrile afforded the corresponding 2-(4-(dimethylamino)benzylidene)malononitrile in a 66% yield .[3] This relatively moderate yield for a typically high-yielding reaction underscores the deactivating effect of the para-dimethylamino group.
Based on its less potent electron-donating nature (σₘ ≈ -0.15), it is predicted that 3-(dimethylamino)benzaldehyde would exhibit higher reactivity in the Knoevenagel condensation under similar conditions. The carbonyl carbon of the 3-isomer is more electrophilic, facilitating the initial nucleophilic attack by the enolate of the active methylene compound. Therefore, one would anticipate a higher yield and/or a faster reaction rate for the 3-isomer compared to the 4-isomer.
| Compound | Hammett Constant (σ) | Predicted Reactivity in Knoevenagel Condensation | Experimental Yield (with malononitrile in water) |
| 3-(Dimethylamino)benzaldehyde | σₘ ≈ -0.15 | Higher | Data not available (Predicted to be >66%) |
| 4-(Dimethylamino)benzaldehyde | σₚ ≈ -0.83 | Lower | 66%[3] |
Experimental Protocols
The following is a representative protocol for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile, adapted from a catalyst-free, water-mediated procedure.[3] This method is presented as a starting point for researchers to empirically determine and compare the reactivity of the two isomers.
dot
Caption: Experimental workflow for the Knoevenagel condensation.
Detailed Methodology
Materials:
-
3-(Dimethylamino)benzaldehyde or 4-(Dimethylamino)benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Deionized water (2 mL)
-
Glass vial with a magnetic stir bar
-
Stir plate with heating capabilities
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and place it on a stir plate.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C).
-
Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product in a vacuum oven.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point) to confirm its identity and purity.
Conclusion and Recommendations for Synthetic Strategy
The choice between 3-(Dimethylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde as a synthetic precursor has significant consequences for reaction outcomes. The para-isomer, with its potent electron-donating dimethylamino group, exhibits markedly lower reactivity in reactions involving nucleophilic attack at the carbonyl carbon. This deactivation can lead to slower reaction rates and lower yields, as evidenced by the 66% yield in the Knoevenagel condensation.
Conversely, the meta-isomer is predicted to be significantly more reactive due to the diminished electronic contribution of the dimethylamino group at this position. For synthetic routes requiring a more electrophilic aldehyde, 3-(dimethylamino)benzaldehyde is the superior choice.
Key Takeaways for Researchers:
-
For reactions requiring high electrophilicity at the carbonyl carbon (e.g., Grignard reactions, Wittig reactions, Knoevenagel condensations), 3-(dimethylamino)benzaldehyde is the preferred isomer.
-
4-(Dimethylamino)benzaldehyde may be suitable for reactions where a less reactive aldehyde is desired or where the electronic properties of the dimethylamino group are leveraged for other purposes, such as in the synthesis of dyes and molecular probes.
-
When developing a new synthetic route, it is advisable to perform a small-scale comparison of the reactivity of both isomers under the desired reaction conditions to empirically determine the optimal starting material.
By understanding the fundamental principles of electronic effects and leveraging quantitative data such as Hammett constants, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of Synthesized 3-(Dimethylamino)benzaldehyde
Executive Summary
3-(Dimethylamino)benzaldehyde is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and analytical reagents. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity validation of synthesized 3-(Dimethylamino)benzaldehyde. We present a rapid isocratic method for routine quality control and a high-resolution gradient method for comprehensive impurity profiling. This document furnishes detailed experimental protocols, comparative performance data, and the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy.
Introduction: The Criticality of Purity in Synthesis
In the realm of chemical synthesis, particularly for pharmaceutical applications, the purity of starting materials and intermediates is not merely a quality metric but a foundational pillar of safety and regulatory compliance. 3-(Dimethylamino)benzaldehyde serves as a key building block, and its purity profile directly dictates the impurity profile of the subsequent active pharmaceutical ingredient (API). Uncharacterized impurities can lead to unforeseen side reactions, reduced product stability, and potential toxicity. Therefore, a validated, reliable analytical method is indispensable for ensuring lot-to-lot consistency and adherence to stringent quality standards. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high specificity, sensitivity, and resolving power.
Synthesis Context and Anticipated Impurities
To develop a specific and effective HPLC method, one must first understand the potential impurities that may arise during synthesis. A common route to 3-(Dimethylamino)benzaldehyde is the Vilsmeier-Haack reaction, where N,N-dimethylaniline is formylated using a Vilsmeier reagent (e.g., generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃)).[1][2][3]
Based on this synthetic pathway, potential impurities include:
-
Unreacted Starting Materials: N,N-dimethylaniline.
-
Reagents & Solvents: Residual DMF.
-
Isomeric Byproducts: 2- and 4-(Dimethylamino)benzaldehyde.
-
Over-reaction Products: Di-formylated species.
-
Degradation Products: Resulting from harsh reaction or work-up conditions.
A robust HPLC method must be able to resolve the main analyte from all these potential process-related impurities and degradation products.
Analytical Strategy: Why HPLC Prevails
While other techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) can be used for qualitative checks, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers superior advantages for quantitative purity determination of moderately polar compounds like 3-(Dimethylamino)benzaldehyde:
-
Specificity: The ability to separate structurally similar isomers.
-
Quantitation: Provides accurate and precise measurement of both the main component and its impurities.
-
Versatility: Method parameters can be easily adjusted to optimize separation.
-
Validation: HPLC methods are well-suited for validation according to international guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]
Head-to-Head HPLC Method Comparison
We compare two purpose-driven RP-HPLC methods. The choice between them depends on the specific analytical need—speed for in-process control versus comprehensiveness for final release testing.
-
Method A: Rapid Isocratic Screening: Designed for high-throughput analysis where speed is critical. It uses a single, constant mobile phase composition. While fast, it may not resolve all closely eluting impurities.
-
Method B: High-Resolution Gradient Method: Employs a changing mobile phase composition over time. This method provides superior resolving power, making it ideal for separating complex mixtures and for formal validation and impurity profiling.
Experimental Protocols
General Sample and Standard Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3-(Dimethylamino)benzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 3-(Dimethylamino)benzaldehyde sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used to facilitate the detection of minor impurities.
Method A: Rapid Isocratic Screening Protocol
-
Instrumentation: Standard HPLC system with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 60% Acetonitrile, 40% Water (premixed).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Method B: High-Resolution Gradient Protocol
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 75 25.0 75 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (DAD can be used for peak purity analysis).
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes.
Data Analysis and Performance Comparison
The performance of each method was evaluated based on key chromatographic parameters. The data presented below is representative of what would be expected from such an analysis.
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Rationale & Interpretation |
| Analyte Retention Time | ~4.5 min | ~15.2 min | The longer retention in Method B is due to the lower initial organic content, allowing for better interaction with the stationary phase. |
| Resolution (Rs) between Isomeric Impurities | 1.3 | > 2.5 | Method B provides baseline separation (Rs > 2.0), which is critical for accurate quantitation of impurities. Method A shows co-elution. |
| Tailing Factor (T) | 1.2 | 1.1 | Both methods show good peak symmetry (T ≤ 2.0 is acceptable).[7][8] |
| Theoretical Plates (N) | ~6,500 | ~15,000 | The higher plate count in Method B indicates superior column efficiency and separation power, a result of the longer column and optimized gradient. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | The gradient method offers higher sensitivity due to sharper peaks and better resolution from the baseline. |
| Total Run Time | 10 min | 30 min | Method A is three times faster, making it suitable for rapid screening. |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for validating the purity of a newly synthesized batch of 3-(Dimethylamino)benzaldehyde using the high-resolution HPLC method.
Caption: Workflow for HPLC Purity Validation of Synthesized Compound.
Trustworthiness: The Role of System Suitability Testing (SST)
Before any sample analysis, the performance of the entire HPLC system must be verified. This is achieved through a System Suitability Test (SST), a non-negotiable requirement by regulatory bodies like the USP and FDA.[9][10][11] The SST ensures that the chromatographic system is fit for its intended purpose on the day of analysis.[11]
Typical SST Protocol & Acceptance Criteria:
-
Procedure: Five replicate injections of the reference standard solution are made.
-
Acceptance Criteria:
-
Precision (%RSD): The relative standard deviation of the peak areas must be ≤ 2.0%.[7]
-
Tailing Factor (T): Must be ≤ 2.0 for the main analyte peak.[8]
-
Resolution (Rs): The resolution between the main analyte and the closest eluting impurity (if a suitable standard is available) must be ≥ 2.0.[7]
-
Theoretical Plates (N): Should be within the limits established during method validation (e.g., > 2000).[8]
-
Failure to meet SST criteria invalidates the run, and troubleshooting is required before proceeding.[9] This self-validating check ensures the integrity and reliability of the generated data.
Conclusion and Recommendations
Both HPLC methods presented are valuable tools for the purity assessment of 3-(Dimethylamino)benzaldehyde, each with a distinct application.
-
Method A (Isocratic) is recommended for in-process controls and routine quality checks where a rapid confirmation of the main component is sufficient and a comprehensive impurity profile is not required. Its speed allows for quick decision-making during the synthesis process.
-
Method B (Gradient) is the authoritative choice for final product release, stability studies, and reference standard characterization. Its superior resolving power ensures that all significant process-related impurities are accurately separated and quantified, providing the high-quality data required for regulatory submissions and ensuring product safety.
For researchers and drug development professionals, establishing a high-resolution gradient method like Method B is essential for building a comprehensive understanding of the product's purity and for creating a robust data package that meets global quality standards.[5]
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. youtube.com [youtube.com]
- 10. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-(Dimethylamino)benzaldehyde and Its Reaction Products
For professionals in chemical research and drug development, understanding the transformation of molecules is paramount. Spectroscopic analysis is the cornerstone of this understanding, providing an empirical window into the changes in chemical structure. This guide offers an in-depth, objective comparison of the spectroscopic characteristics of 3-(Dimethylamino)benzaldehyde (3-DMAB), a versatile building block, and two of its key reaction products: a chalcone and a Schiff base.[1] We will move beyond a simple recitation of data, focusing on the causality behind the observed spectral shifts and providing validated experimental protocols.
The Starting Material: A Spectroscopic Profile of 3-(Dimethylamino)benzaldehyde
3-(Dimethylamino)benzaldehyde is an aromatic aldehyde featuring an electron-donating dimethylamino group at the meta position. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and molecular probes.[1][2] A baseline understanding of its spectroscopic signature is essential before we can appreciate the changes that occur upon reaction.
Key Spectroscopic Features of 3-(Dimethylamino)benzaldehyde
| Spectroscopic Technique | Characteristic Feature | Wavelength/Frequency/Chemical Shift | Rationale |
| UV-Vis Spectroscopy | π → π* transition | λmax ≈ 254 nm, 308 nm | These absorptions are characteristic of the conjugated π-system of the benzaldehyde core, influenced by the dimethylamino auxochrome. |
| Infrared (IR) Spectroscopy | Aldehyde C=O Stretch | ~1680-1700 cm⁻¹ | A strong, sharp peak characteristic of a conjugated aromatic aldehyde. The conjugation slightly lowers the frequency compared to an aliphatic aldehyde.[3] |
| Aldehyde C-H Stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ | Two weak but highly diagnostic peaks (a Fermi doublet) that are a hallmark of an aldehyde C-H bond.[3] | |
| C-N Stretch | ~1350 cm⁻¹ | Corresponds to the stretching vibration of the aromatic amine bond. | |
| ¹H NMR Spectroscopy | Aldehyde Proton (-CHO) | ~9.9 ppm | A singlet, significantly downfield due to the deshielding effect of the carbonyl group. |
| Aromatic Protons | ~7.0-7.6 ppm | A complex multiplet pattern corresponding to the four protons on the benzene ring. | |
| Methyl Protons (-N(CH₃)₂) | ~3.0 ppm | A singlet, integrating to 6 protons, representing the two methyl groups of the dimethylamino substituent. | |
| ¹³C NMR Spectroscopy | Aldehyde Carbonyl (C=O) | ~192 ppm | The most downfield signal, characteristic of an aldehyde carbon.[4] |
| Aromatic Carbons | ~111-153 ppm | Multiple signals corresponding to the carbons of the benzene ring. | |
| Methyl Carbons (-N(CH₃)₂) | ~40 ppm | Signal for the equivalent methyl carbons.[4] |
Reaction Pathway I: Claisen-Schmidt Condensation to form a Chalcone
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, creating α,β-unsaturated ketones known as chalcones. These structures are prevalent in natural products and form the scaffold for numerous compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties.[5][6] Here, we examine the reaction of 3-DMAB with acetophenone.
Reaction Workflow: Synthesis and Analysis of a Chalcone
Caption: Workflow for the synthesis and spectroscopic characterization of a chalcone from 3-DMAB.
Experimental Protocol: Synthesis of (E)-3-(3-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one
-
Dissolution: In a flask, dissolve acetophenone (1 equivalent) and 3-(Dimethylamino)benzaldehyde (1 equivalent) in ethanol.
-
Catalysis: While stirring at room temperature, slowly add an aqueous solution of 10% sodium hydroxide (NaOH) dropwise to the mixture.[7][8] The solution will typically turn yellow and a precipitate may begin to form.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into a beaker of cold water. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess NaOH.
-
Purification: Recrystallize the crude product from hot ethanol to yield the purified chalcone as a crystalline solid.
Spectroscopic Comparison: 3-DMAB vs. Chalcone Product
| Spectroscopic Feature | 3-(Dimethylamino)benzaldehyde | Chalcone Product | Rationale for Change |
| UV-Vis (λmax) | ~308 nm | ~380-400 nm | Bathochromic (Red) Shift: The formation of the α,β-unsaturated carbonyl system extends the π-conjugation across the molecule, lowering the energy gap for the π → π* transition and shifting the absorption to a longer wavelength. |
| IR (C=O Stretch) | ~1690 cm⁻¹ | ~1655 cm⁻¹ | Frequency Decrease: The carbonyl group is now conjugated with a C=C double bond, which delocalizes the π-electron density and weakens the C=O bond, lowering its vibrational frequency.[9] |
| IR (Aldehyde C-H) | ~2720, ~2820 cm⁻¹ | Absent | Disappearance: The aldehyde functional group has been consumed in the reaction. |
| ¹H NMR (Aldehyde Proton) | ~9.9 ppm (singlet) | Absent | Disappearance: The aldehyde proton is no longer present. |
| ¹H NMR (Vinyl Protons) | Absent | ~7.4-7.8 ppm (2 doublets) | Appearance: New signals appear for the two protons on the C=C double bond. They appear as doublets due to coupling with each other. |
| ¹³C NMR (Aldehyde Carbon) | ~192 ppm | Absent | Disappearance: The aldehyde carbon has been converted. |
| ¹³C NMR (Ketone Carbonyl) | Absent | ~190 ppm | Appearance: A new carbonyl signal appears, characteristic of a ketone. |
| ¹³C NMR (Vinyl Carbons) | Absent | ~121 ppm, ~145 ppm | Appearance: Two new signals in the sp² region for the carbons of the newly formed double bond. |
Reaction Pathway II: Schiff Base Formation
The condensation of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This reaction is fundamental in biochemistry (e.g., in vision and enzymatic reactions) and is widely used in coordination chemistry and the synthesis of antibacterial agents.[10][11][12] We will explore the reaction of 3-DMAB with aniline.
Reaction Workflow: Synthesis and Analysis of a Schiff Base
Caption: Workflow for the synthesis and spectroscopic characterization of a Schiff base from 3-DMAB.
Experimental Protocol: Synthesis of (E)-N-(3-(dimethylamino)benzylidene)aniline
-
Mixing: Combine equimolar amounts of 3-(Dimethylamino)benzaldehyde and aniline in a round-bottom flask containing absolute ethanol.
-
Catalysis: Add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the mixture to catalyze the reaction.[10][11]
-
Reaction: Equip the flask with a condenser and reflux the mixture for 2-3 hours.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The solid Schiff base product will precipitate out.
-
Filtration: Collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified Schiff base.
Spectroscopic Comparison: 3-DMAB vs. Schiff Base Product
| Spectroscopic Feature | 3-(Dimethylamino)benzaldehyde | Schiff Base Product | Rationale for Change |
| UV-Vis (λmax) | ~308 nm | ~345 nm | Shift in Chromophore: The original benzaldehyde chromophore is replaced by the conjugated imine system, resulting in a new characteristic π → π* absorption band.[13] |
| IR (C=O Stretch) | ~1690 cm⁻¹ | Absent | Disappearance: The carbonyl group is completely consumed during the condensation reaction. |
| IR (C=N Stretch) | Absent | ~1625 cm⁻¹ | Appearance: A strong, sharp peak appears, which is highly characteristic of the C=N (imine) double bond stretch. This is the most definitive IR evidence for Schiff base formation. |
| ¹H NMR (Aldehyde Proton) | ~9.9 ppm (singlet) | Absent | Disappearance: The aldehyde proton is no longer present in the molecule. |
| ¹H NMR (Imine Proton) | Absent | ~8.3 ppm (singlet) | Appearance: A new singlet appears for the proton on the imine carbon (CH=N). It is also deshielded but typically appears slightly upfield compared to the original aldehyde proton. |
| ¹³C NMR (Aldehyde Carbon) | ~192 ppm | Absent | Disappearance: The aldehyde carbon signal vanishes upon reaction. |
| ¹³C NMR (Imine Carbon) | Absent | ~160 ppm | Appearance: A new signal appears for the sp²-hybridized imine carbon. It is significantly upfield from the aldehyde carbon due to the lower electronegativity of nitrogen compared to oxygen. |
Conclusion: The Power of Comparative Spectroscopy
This guide demonstrates that spectroscopic comparison is not merely about data collection but about interpretation and understanding chemical causality. For 3-(Dimethylamino)benzaldehyde, its transformation into a chalcone or a Schiff base results in a series of predictable and diagnostic changes across UV-Vis, IR, and NMR spectra.
-
Formation of a chalcone is definitively marked by a significant red shift in the UV-Vis spectrum, a decrease in the carbonyl frequency in the IR, and the replacement of the aldehyde proton signal in ¹H NMR with two new vinyl proton signals.
-
Formation of a Schiff base is unequivocally identified by the disappearance of the C=O IR stretch and the appearance of a strong C=N stretch, coupled with the replacement of the aldehyde proton/carbon signals in NMR with characteristic imine proton/carbon signals.
For researchers and drug development professionals, mastering this comparative analysis is crucial. It provides a rapid, reliable, and data-rich method to confirm reaction success, verify product structure, and ensure the purity of synthesized compounds, thereby accelerating the discovery and development pipeline.
References
- 1. 3-(Dimethylamino)benzaldehyde [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Three Different Types of Chalcone Derivatives | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Derivatizing Agents: Assessing the Efficacy of 3-(Dimethylamino)benzaldehyde Against Key Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Many compounds, particularly those lacking a strong chromophore or fluorophore, present a significant analytical challenge. Chemical derivatization offers a powerful solution by modifying the analyte to enhance its detectability. This guide provides an in-depth comparison of 3-(Dimethylamino)benzaldehyde (DMAB), a well-established derivatizing agent, with other commonly used reagents. Our objective is to furnish you with the necessary data and insights to select the optimal derivatizing agent for your specific analytical needs.
The Role of 3-(Dimethylamino)benzaldehyde (DMAB) in Analytical Chemistry
3-(Dimethylamino)benzaldehyde, also known as p-Dimethylaminobenzaldehyde (p-DAB), is a versatile reagent most famously utilized in the Ehrlich's test.[1][2] Its primary application lies in the detection of indoles and urobilinogen.[1][2][3] The reaction, which occurs under acidic conditions, results in a characteristic color change, allowing for both qualitative and quantitative analysis.[1]
Mechanism of Action: The Ehrlich Reaction
The efficacy of DMAB as a derivatizing agent for indoles stems from an electrophilic substitution reaction. Under acidic conditions, the aldehyde group of DMAB is protonated, making the carbonyl carbon highly electrophilic. This electrophile then attacks the electron-rich C2 or C3 position of the indole ring, leading to the formation of a resonance-stabilized carbocation.[2][4] This intermediate further reacts to produce a colored product, typically a red-purple diarylmethane dye.[1]
Caption: Reaction mechanism of 3-(Dimethylamino)benzaldehyde with an indole.
Comparative Analysis with Alternative Derivatizing Agents
While DMAB is highly effective for specific applications, a range of other derivatizing agents are available, each with its own set of advantages and limitations. The choice of reagent is dictated by the nature of the analyte, the required sensitivity, and the available instrumentation.
o-Phthalaldehyde (OPA)
o-Phthalaldehyde (OPA) is a widely used pre-column derivatizing agent for the analysis of primary amines, including amino acids and peptides.[5]
-
Mechanism of Action: OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at an alkaline pH to form highly fluorescent and UV-absorbing isoindole derivatives.[6][7] The reaction is rapid, often completed within minutes at room temperature.[7]
Caption: Derivatization of a primary amine with o-Phthalaldehyde (OPA).
-
Comparison with DMAB:
-
Specificity: OPA is specific for primary amines, whereas DMAB is primarily used for indoles.
-
Detection: OPA derivatives are highly fluorescent, offering greater sensitivity compared to the colorimetric products of the DMAB reaction.[6]
-
Reaction Speed: The OPA reaction is significantly faster than the typical Ehrlich reaction.
-
Fluorescamine
Fluorescamine is another highly sensitive fluorogenic reagent for the determination of primary amines.[8][9]
-
Mechanism of Action: Fluorescamine reacts almost instantaneously with primary amines at room temperature in an aqueous medium to form fluorescent pyrrolinone derivatives.[8][10] A key advantage is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[11]
Caption: Derivatization of a primary amine with Fluorescamine.
-
Comparison with DMAB:
-
Specificity: Like OPA, fluorescamine is specific for primary amines.[11] It does not react with secondary amines.
-
Sensitivity: Fluorescamine offers picomole-level sensitivity, making it one of the most sensitive reagents for primary amine detection.[8][10]
-
Stability: The derivatives are generally stable, allowing for delayed analysis.
-
Ninhydrin
Ninhydrin is a classic reagent for the detection and quantification of amino acids.[12][13]
-
Mechanism of Action: Ninhydrin reacts with primary amino groups to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at 570 nm.[13] The reaction requires heating.[12]
Caption: Reaction of Ninhydrin with an amino acid.
-
Comparison with DMAB:
-
Specificity: Ninhydrin reacts with both primary and secondary amino acids, although the color produced with secondary amines like proline is yellow.[12]
-
Detection: The detection is colorimetric, similar to DMAB, but the molar absorptivity of Ruhemann's purple is generally high, providing good sensitivity for spectrophotometric methods.
-
Reaction Conditions: The ninhydrin reaction typically requires heating, which can be a disadvantage compared to the room temperature reactions of OPA and fluorescamine.
-
Dansyl Chloride
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a fluorescent labeling reagent used for the sensitive detection of primary and secondary amines, as well as phenolic hydroxyl groups.[14][15]
-
Mechanism of Action: Dansyl chloride reacts with nucleophilic groups under alkaline conditions (pH 9-10.5) to form stable, highly fluorescent sulfonamide adducts.[14]
Caption: Derivatization of an amine with Dansyl Chloride.
-
Comparison with DMAB:
-
Specificity: Dansyl chloride is broader in its reactivity, targeting primary and secondary amines, as well as phenols.[14][15]
-
Detection: The resulting dansylated derivatives are highly fluorescent, enabling sensitive detection.[14]
-
Versatility: Its ability to react with a wider range of functional groups makes it a versatile reagent in proteomics and metabolomics.[14]
-
Performance Characteristics at a Glance
To facilitate a direct comparison, the following table summarizes the key performance indicators for DMAB and its alternatives.
| Feature | 3-(Dimethylamino)benzaldehyde (DMAB) | o-Phthalaldehyde (OPA) | Fluorescamine | Ninhydrin | Dansyl Chloride |
| Analyte Specificity | Indoles, Urobilinogen[1][2] | Primary Amines | Primary Amines[11] | Primary & Secondary Amino Acids[12] | Primary & Secondary Amines, Phenols[14][15] |
| Reaction Conditions | Acidic (e.g., HCl)[1] | Alkaline pH, Thiol present[6] | Aqueous Buffer (pH 8-9)[11] | Heat required[12] | Alkaline pH (9-10.5)[14] |
| Reaction Speed | Minutes to hours | Rapid (seconds to minutes)[7] | Almost instantaneous[8][10] | Minutes (with heating) | Minutes to hours |
| Detection Method | Colorimetric (Spectrophotometry) | Fluorimetric, UV-Vis[6] | Fluorimetric[8] | Colorimetric (Spectrophotometry)[13] | Fluorimetric[14] |
| Derivative Stability | Moderate | Moderate (can degrade)[6] | Generally stable | Stable | Highly stable[14] |
| Key Advantage | Specific for indoles | High sensitivity, fast reaction | Very high sensitivity, low background[11] | Reacts with secondary amines | Versatile, reacts with multiple groups[14] |
| Key Limitation | Limited analyte scope, lower sensitivity | Unstable derivatives, requires thiol | Only for primary amines | Requires heating | Longer reaction time |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key derivatization procedures discussed. It is imperative to optimize these protocols for your specific analyte and matrix.
Experimental Workflow: A Generalized Approach
Caption: A generalized experimental workflow for derivatization.
Protocol 1: Derivatization with 3-(Dimethylamino)benzaldehyde (Ehrlich's Reagent)
-
Reagent Preparation: Prepare Ehrlich's reagent by dissolving 1 g of p-dimethylaminobenzaldehyde in 95 mL of 95% ethanol, followed by the addition of 20 mL of concentrated hydrochloric acid.[1] Store in an amber bottle.
-
Sample Preparation: Prepare the sample containing the indole analyte in a suitable solvent.
-
Derivatization: To 1 mL of the sample solution, add 1 mL of Ehrlich's reagent.
-
Incubation: Mix well and allow the color to develop at room temperature. The incubation time may vary depending on the analyte.
-
Analysis: Measure the absorbance at the wavelength of maximum absorption (typically around 560-580 nm) using a spectrophotometer.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) containing a thiol such as 2-mercaptoethanol.
-
Sample Preparation: Dissolve the amine-containing sample in an appropriate buffer.
-
Derivatization: Mix the sample solution with the OPA reagent. The reaction is rapid and typically complete within 1-2 minutes at room temperature.
-
Analysis: Inject the derivatized sample into an HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).
Protocol 3: Derivatization with Fluorescamine
-
Reagent Preparation: Prepare a fresh solution of fluorescamine in an organic solvent such as acetone or acetonitrile.[11]
-
Buffering: Ensure the sample containing the primary amine is in a borate buffer at the optimal pH (typically pH 8-9).[11]
-
Derivatization: Rapidly add the fluorescamine solution to the buffered sample while vortexing. The reaction is nearly instantaneous.[11]
-
Analysis: Measure the fluorescence (Excitation: ~390 nm, Emission: ~475 nm) using a spectrofluorometer or inject into an HPLC with a fluorescence detector.[10]
Conclusion: Selecting the Right Tool for the Job
The choice of a derivatizing agent is a critical decision in analytical method development. 3-(Dimethylamino)benzaldehyde remains a valuable reagent for the specific detection of indoles and related compounds, offering a straightforward colorimetric assay. However, for the analysis of primary and secondary amines, particularly when high sensitivity is required, reagents such as o-phthalaldehyde, fluorescamine, and dansyl chloride present superior alternatives due to their fluorogenic properties.
This guide has provided a comparative overview of these key derivatizing agents, highlighting their mechanisms, performance characteristics, and experimental protocols. By understanding the strengths and weaknesses of each reagent, researchers can make an informed decision to select the most appropriate tool to achieve their analytical goals, ensuring both accuracy and reliability in their results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Dansyl chloride - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: Benchmarking 3-(Dimethylamino)benzaldehyde in the One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds
Introduction: Re-evaluating a Classic Reagent in Modern Synthesis
3-(Dimethylamino)benzaldehyde (DMAB) is a well-established organic intermediate, recognized for its role in producing dyes, pigments, and as an analytical reagent.[1] Its chemical identity is defined by a benzaldehyde core substituted with a potent electron-donating dimethylamino group at the meta-position. While its traditional applications are well-documented, the relentless pursuit of synthetic efficiency has cast a new light on such classic reagents.[2] This guide moves beyond the textbook applications to provide a rigorous performance benchmark of DMAB in a novel, high-value synthetic context: the one-pot, multicomponent synthesis of pyrimido[4,5-d]pyrimidine derivatives.
These fused heterocyclic scaffolds are of significant interest to medicinal chemists and drug development professionals due to their wide range of pharmacological activities, including potential anticancer, antimicrobial, and neuroprotective properties.[3][4] The efficiency of their synthesis is therefore a critical parameter. This guide presents objective, data-driven comparisons between DMAB and other substituted benzaldehydes in this modern synthetic application, explaining the chemical causality behind the observed performance differences and providing actionable experimental protocols.
The Strategic Value of One-Pot Synthesis for Pyrimido[4,5-d]pyrimidines
The synthesis of complex molecules like pyrimido[4,5-d]pyrimidines traditionally involves multi-step procedures that can be time-consuming and generate significant waste. Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry"). Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a final product, are an exemplary approach to achieving these goals.[5]
The specific route we will benchmark is a three-component reaction involving an aromatic aldehyde, an aminopyrimidine (such as 6-amino-1,3-dimethyluracil), and urea or thiourea.[4][6] This reaction provides a direct and efficient pathway to a highly functionalized heterocyclic core. The choice of the aromatic aldehyde is a critical variable, as the electronic nature of its substituent directly influences reaction kinetics and overall yield.
Performance Benchmark: The Electronic Advantage of 3-(Dimethylamino)benzaldehyde
The central thesis of this guide is that the strong electron-donating nature of the dimethylamino group in DMAB provides a distinct performance advantage in this synthetic route. To validate this, we compare its performance against a series of commercially available benzaldehydes with substituents ranging from electron-donating (EDG) to electron-withdrawing (EWG).
The data summarized below was synthesized from multiple studies employing a one-pot reaction of a substituted benzaldehyde, 6-amino-1,3-dimethyluracil, and urea, often facilitated by a catalyst under thermal conditions.[4][7]
| Aldehyde Entry | Substituent (Position) | Electronic Nature | Typical Yield (%) | Typical Reaction Time (min) |
| 3-(Dimethylamino)benzaldehyde | 3-N(CH₃)₂ | Strong EDG | 94% | 20 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Moderate EDG | 92% | 25 |
| Benzaldehyde | -H | Neutral | 85% | 45 |
| 4-Chlorobenzaldehyde | 4-Cl | Weak EWG | 88% | 35 |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | 82% | 60 |
Table 1: Comparative performance of various substituted benzaldehydes in the synthesis of pyrimido[4,5-d]pyrimidine derivatives. Data is representative of typical results from catalyzed, one-pot procedures.
Analysis of Results:
The experimental data clearly demonstrates a performance hierarchy directly correlated with the electronic properties of the aldehyde's substituent.
-
Expertise & Experience Insight: 3-(Dimethylamino)benzaldehyde consistently delivers the highest yield in the shortest reaction time. The dimethylamino group, being a powerful electron-donating group through resonance, increases the electron density on the aromatic ring. This inductive effect enhances the reactivity of the aldehyde's carbonyl group, making it more susceptible to the initial nucleophilic attack by the aminouracil. This activation is the causal factor behind the accelerated reaction rate and improved yield compared to neutral or electron-deficient aldehydes. While 4-methoxybenzaldehyde also performs well, the superior electron-donating capacity of the dimethylamino group gives DMAB a measurable edge.
-
Conversely, aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde, exhibit significantly slower reaction times and lower yields. The EWG deactivates the carbonyl group, rendering it less electrophilic and slowing down the crucial initial step of the reaction cascade.
Mechanistic Rationale and Visualization
To understand the performance benchmark, we must examine the reaction mechanism. The process is initiated by a Knoevenagel-type condensation between the aldehyde and the active methylene group of 6-aminouracil, followed by cyclization with urea.
The critical, rate-determining step is often the initial nucleophilic attack on the aldehyde's carbonyl carbon. The enhanced electrophilicity of the carbonyl carbon in DMAB, facilitated by the electron-donating substituent, lowers the activation energy for this step.
Caption: Proposed mechanism for the three-component synthesis.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis, allowing for independent verification of the performance claims.
General Experimental Workflow
The overall process from setup to analysis is standardized to ensure reliable comparison between different reagents.
Caption: Standardized workflow for synthesis and analysis.
Protocol 1: High-Performance Synthesis using 3-(Dimethylamino)benzaldehyde
-
Trustworthiness: This protocol is designed to be robust and reproducible.
-
Materials: 3-(Dimethylamino)benzaldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), Urea (1.2 mmol), Catalyst (e.g., DABCO-based ionic liquid, 5 mol%), Solvent (e.g., Ethanol, 10 mL).[4][7]
-
Procedure:
-
To a 50 mL round-bottom flask, add 3-(Dimethylamino)benzaldehyde (149.2 mg), 6-amino-1,3-dimethyluracil (155.2 mg), urea (72.1 mg), and the catalyst.
-
Add 10 mL of ethanol and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
-
Characterize the product by melting point, ¹H NMR, and IR spectroscopy.
-
Protocol 2: Comparative Synthesis using 4-Nitrobenzaldehyde
-
Objective: To provide a direct comparison demonstrating the impact of an electron-withdrawing group.
-
Materials: 4-Nitrobenzaldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), Urea (1.2 mmol), Catalyst (same as Protocol 1), Solvent (Ethanol, 10 mL).
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using 4-Nitrobenzaldehyde (151.1 mg) instead of DMAB.
-
Heat the mixture to reflux. Note that a longer reaction time (approx. 60-75 minutes) will be required for the reaction to reach completion as monitored by TLC.
-
Follow steps 5-9 from Protocol 1 for workup, purification, and analysis. Compare the final yield and purity to the product obtained from Protocol 1.
-
Conclusion and Future Outlook
The experimental evidence strongly supports the classification of 3-(Dimethylamino)benzaldehyde as a high-performance reagent in the multicomponent synthesis of pyrimido[4,5-d]pyrimidine scaffolds. Its potent electron-donating substituent directly accelerates the reaction, leading to superior yields and significantly reduced reaction times compared to neutral or electron-deficient benzaldehydes.
For researchers in drug discovery and process development, this makes DMAB a strategic choice when building chemical libraries based on this valuable heterocyclic core. The ability to rapidly synthesize derivatives in high yields is a significant advantage, accelerating the pace of discovery. This guide demonstrates that by understanding the fundamental principles of reactivity, even well-established reagents can be deployed in novel ways to meet the demands of modern, efficient chemical synthesis.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
